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Core Science & Biosynthesis

Foundational

Comprehensive Structural and Spectroscopic Analysis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Executive Summary For researchers and drug development professionals, the precise structural elucidation of intermediate building blocks is the bedrock of reproducible medicinal chemistry. (2E)-3-(3,5-Difluorophenyl)-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers and drug development professionals, the precise structural elucidation of intermediate building blocks is the bedrock of reproducible medicinal chemistry. (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol—commonly referred to as trans-3,5-difluorocinnamyl alcohol—is a highly valuable fluorinated scaffold. It serves as a critical stereodirecting precursor in stereodivergent catalysis and the synthesis of chiral oxiranes used in indole-based monoamine reuptake inhibitors for vasomotor symptoms[1][2]. This whitepaper provides an in-depth technical guide to the chemical rationale, synthetic preparation, and rigorous multi-modal spectroscopic validation of this compound.

Chemical Context & Rationale for Fluorination

The strategic incorporation of a 3,5-difluorophenyl moiety into the cinnamyl alcohol scaffold is not arbitrary; it is driven by specific pharmacokinetic and electronic objectives:

  • Metabolic Stability: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. This deactivation shields the ring from rapid cytochrome P450-mediated oxidative metabolism, a common liability in unfluorinated phenyl rings.

  • Stereodirecting Electronics: In downstream applications such as Sharpless asymmetric epoxidation, the electron-deficient nature of the 3,5-difluorophenyl group subtly alters the electrophilicity of the adjacent alkene. This modulates the kinetics of the epoxidation, requiring precise catalyst tuning to maintain high enantiomeric excess[1][2].

  • Conformational Rigidity: The trans (2E) geometry minimizes steric clash between the bulky aromatic ring and the hydroxymethyl group, locking the molecule into a predictable planar conformation essential for enzyme active-site binding.

Synthetic Pathway & Sample Preparation

To understand the impurity profile during structural analysis, one must understand the compound's origin. The target molecule is typically synthesized via the selective reduction of trans-3,5-difluorocinnamic acid methyl ester[2].

Causality in Synthesis: Diisobutylaluminium hydride (DIBAL-H) is utilized at strictly controlled cryogenic temperatures (-78 °C). The low temperature is thermodynamically critical: it stabilizes the tetrahedral aluminum acetal intermediate, preventing premature collapse into an aldehyde. This ensures the reaction stops at the alcohol stage and, most importantly, prevents the over-reduction of the conjugated (2E) double bond, preserving the molecule's stereochemical integrity[2].

G A 3,5-Difluorocinnamic Acid Methyl Ester B DIBAL-H Reduction (-78°C) A->B Selective Cleavage C (2E)-3-(3,5-Difluorophenyl) -2-propen-1-ol B->C Preserves C=C D Sharpless Asymmetric Epoxidation C->D Ti(OiPr)4, (+)-DET E Chiral Oxirane Intermediate D->E Enantioselective

Fig 1: Synthetic pathway and downstream epoxidation of 3,5-difluorocinnamyl alcohol.

Spectroscopic Structural Elucidation

The structural validation of (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol relies on a multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS) approach.

1H NMR: Validating the (2E) Geometry

The most critical diagnostic feature in the ¹H NMR spectrum is the coupling constant ( 3JHH​ ) of the vinylic protons (C2-H and C3-H). The observed 3JHH​ of ~15.9 Hz mathematically dictates the trans (2E) configuration, as cis-alkenes typically exhibit coupling constants between 8–12 Hz. This geometric confirmation is paramount, as the trans-alkene is the exclusive stereodetermining facial substrate for yielding[(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol[2].

13C & 19F NMR: Mapping the Fluorinated Ring

Fluorine-19 ( 19 F) has a 100% natural abundance and a spin of 1/2, making it a highly sensitive probe. The 13 C NMR spectrum is highly complex due to extensive carbon-fluorine spin-spin coupling ( 1JCF​ to 4JCF​ ). The C3' and C5' carbons directly attached to fluorine exhibit massive doublet-of-doublet splitting ( 1JCF​ ≈ 248 Hz), providing an unambiguous fingerprint of the 3,5-substitution pattern.

G cluster_0 Spectroscopic Modalities A Target: (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol B 1H & 13C NMR A->B C 19F NMR A->C D HRMS (ESI-TOF) A->D E Alkene Geometry J_trans ≈ 16.0 Hz B->E F Aromatic Substitution C-F Splitting Patterns C->F G Molecular Ion [M-OH]+ or [M+Na]+ D->G H Validated 3D Structure E->H F->H G->H

Fig 2: Multi-modal spectroscopic validation logic for structural elucidation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural characterization, the following protocols are designed as self-validating systems, eliminating instrumental artifacts.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation (Internal Zero-Point): Dissolve 15 mg of the highly purified analyte in 0.6 mL of CDCl 3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference (0.00 ppm), ensuring chemical shift values are absolute and unaffected by magnetic field drift over time.

  • Thermodynamic Calibration: Prior to acquisition, insert a 100% Methanol NMR standard to calibrate the probe temperature to exactly 298.0 K.

    • Causality: Chemical shifts, particularly of the allylic hydroxyl proton, are highly temperature-dependent. Calibrating the probe validates the thermodynamic state of the sample, ensuring reproducibility.

  • Gradient Shimming: Perform gradient shimming (Z1-Z5) until the CDCl 3​ solvent peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.

    • Causality: Poor shimming broadens peaks, which would obscure the critical fine scalar couplings (e.g., the 1.5 Hz allylic coupling) required to definitively confirm the (2E) geometry.

Protocol B: LC-HRMS (ESI-TOF) Analysis
  • Instrument Mass Calibration: Infuse a sodium formate calibration solution (m/z 50 to 1200) immediately before the run.

    • Causality: This ensures mass accuracy is strictly within the < 5 ppm error threshold required for unambiguous elemental composition assignment.

  • System Blank Injection: Inject 10 µL of pure LC-MS grade Methanol/Water (50:50).

    • Causality: Validates that the chromatography system is free of carryover from previous runs, ensuring the detected ions are genuinely from the target analyte.

  • Soft Ionization Acquisition: Utilize Electrospray Ionization in positive mode (ESI+) with a low capillary voltage (e.g., 3.0 kV).

    • Causality: Cinnamyl alcohols are highly prone to in-source fragmentation (rapid loss of water to form a stabilized fluorotropylium ion). A low voltage preserves the pseudo-molecular ion [M+Na]+ while allowing predictable fragmentation for structural confirmation.

Quantitative Data Summaries

The following tables summarize the expected quantitative spectral data, providing a rapid reference for structural verification.

Table 1: ¹H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹H 1.85br s--OH (Hydroxyl)
¹H 4.35dd J = 5.5, 1.5C1-H 2​ (Allylic Protons)
¹H 6.38dt J = 15.9, 5.5C2-H (Alkene, trans geometry)
¹H 6.55d J = 15.9C3-H (Alkene, trans geometry)
¹H 6.70tt J = 8.9, 2.3C4'-H (Aromatic, para to alkene)
¹H 6.92m-C2'-H, C6'-H (Aromatic, ortho to alkene)

Table 2: ¹³C & ¹⁹F NMR Assignments (100 MHz / 376 MHz, CDCl 3​ , 298 K)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹³C 63.2s-C1 (Allylic Carbon)
¹³C 103.5t 2JCF​ ≈ 25.0C4' (Aromatic, between F atoms)
¹³C 109.2dd 2JCF​ ≈ 20.0, 4JCF​ ≈ 6.0C2', C6' (Aromatic)
¹³C 129.4s-C3 (Alkene)
¹³C 131.1s-C2 (Alkene)
¹³C 140.3t 3JCF​ ≈ 9.0C1' (Aromatic, ipso to alkene)
¹³C 163.1dd 1JCF​ ≈ 248.0, 3JCF​ ≈ 13.0C3', C5' (Aromatic, C-F bonds)
¹⁹F -109.5t J = 8.9F atoms at C3' and C5'

References

  • Title: WO2007041023A1 - 1-(1h-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (vms)
  • Title: Stereodivergent Catalysis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid Source: PMC - NIH URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol: Synthesis, Mechanisms, and Applications in Neuropharmacology

Executive Summary (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol, commonly referred to in the pharmaceutical industry as 3,5-difluorocinnamyl alcohol, is a highly specialized fluorinated allylic alcohol[1]. It serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol, commonly referred to in the pharmaceutical industry as 3,5-difluorocinnamyl alcohol, is a highly specialized fluorinated allylic alcohol[1]. It serves as a critical chiral building block and synthetic intermediate in modern drug development. Its primary application lies in the synthesis of next-generation monoamine reuptake inhibitors (targeting serotonin and norepinephrine transporters) and 5-HT receptor modulators[1],[2]. This whitepaper provides an authoritative, step-by-step guide to its physicochemical properties, synthetic workflows, and mechanistic role in neuropharmacology.

Physicochemical Profiling & Identifiers

The structural integrity and purity of the starting material are paramount for downstream stereoselective reactions. Below is the physicochemical profile of the compound,[3].

Property / IdentifierSpecification
Chemical Name (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol
Synonyms 3,5-Difluorocinnamyl alcohol; 3-(3,5-Difluorophenyl)propenol
CAS Number 405937-98-6
Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
InChI Key LTGHGWDPLZTILW-OWOJBTEDSA-N
Physical Form Pale-yellow to yellow-brown liquid
Storage Temperature 2-8 °C

Mechanistic Role in Drug Development

As a Senior Application Scientist, it is crucial to understand why this specific molecule is chosen over non-fluorinated analogs.

Bioisosterism and Metabolic Stability: Fluorine substitution at the 3 and 5 positions of the aromatic ring serves a dual pharmacological purpose. First, it sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the biological half-life of downstream active pharmaceutical ingredients (APIs). Second, the highly electronegative fluorine atoms modulate the pKa of adjacent functional groups in the final drug molecule and increase overall lipophilicity (LogP). This enhances blood-brain barrier (BBB) penetration—a critical requirement for CNS-active compounds targeting the central nervous system[4].

Pharmacological Pathway: The allylic alcohol is converted into a chiral epoxide, which is subsequently opened by various amines to form phenylaminopropanol derivatives[1],[5]. These derivatives act as dual serotonin-norepinephrine reuptake inhibitors (SNRIs), utilized in treating vasomotor symptoms (VMS), major depressive disorder, and fibromyalgia[1],[4].

G A (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (Precursor) B Chiral Epoxide Intermediate A->B Sharpless Epoxidation C Phenylaminopropanol Derivatives (Active API) B->C Regioselective Ring Opening D Serotonin Transporter (SERT) Inhibition C->D Binding Affinity E Norepinephrine Transporter (NET) Inhibition C->E Binding Affinity F Modulation of Vasomotor Symptoms & Fibromyalgia D->F Increased Synaptic 5-HT E->F Increased Synaptic NE

Fig 1: Pharmacological pathway of 3,5-difluorocinnamyl alcohol derivatives in monoamine reuptake.

Synthesis & Experimental Workflows

The following protocols represent self-validating systems designed to maximize yield and enantiomeric excess (ee) while minimizing side reactions.

Workflow A: Selective Reduction of trans-3,5-Difluorocinnamic Acid Methyl Ester

Causality of Reagent Choice: Diisobutylaluminum hydride (DIBAL-H) is selected over standard borohydrides to prevent 1,4-conjugate addition. DIBAL-H ensures high chemoselectivity for the 1,2-reduction of the ester directly to the allylic alcohol without reducing the conjugated alkene[1].

Step-by-Step Protocol:

  • Preparation: Dissolve trans-3,5-difluorocinnamic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (1.0 M in DCM, 2.2 eq) dropwise via a syringe pump over 30 minutes to maintain internal temperature and prevent over-reduction.

  • Monitoring: Stir at -78 °C for 2 hours. Validate the disappearance of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Quenching (Critical Step): Quench the reaction at -78 °C by the careful addition of methanol to destroy excess hydride, followed immediately by an equal volume of saturated aqueous Rochelle's salt (sodium potassium tartrate). Note: Rochelle's salt is mandatory to chelate the aluminum and break the intractable emulsion.

  • Workup: Warm to room temperature and stir vigorously for 1-2 hours until two distinct, clear layers form. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo to yield (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol as a pale-yellow oil (Typical yield: >90%)[1],[5].

Workflow B: Sharpless Asymmetric Epoxidation

Causality of Reagent Choice: The Sharpless epoxidation utilizes a titanium-tartrate complex that rigidly directs the delivery of the oxygen atom from tert-butyl hydroperoxide (t-BuOOH) to a specific face of the alkene, dictated by the chirality of the tartrate ligand. This is a highly reliable method utilized extensively in pharmaceutical process chemistry[6],[7].

Step-by-Step Protocol:

  • Catalyst Formation: In an oven-dried flask containing activated 4Å molecular sieves and anhydrous DCM, add Titanium(IV) isopropoxide (Ti(OiPr)4, 0.05 eq) and (-)-Diethyl tartrate ((-)-DET, 0.06 eq) at -20 °C. Stir for 30 minutes to age the chiral complex.

  • Substrate Addition: Add a solution of (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol (1.0 eq) in DCM dropwise to the active catalyst mixture.

  • Oxidation: Slowly add anhydrous t-BuOOH (5.0 M in decane, 2.0 eq) at -20 °C. Stir the mixture at -20 °C for 14-18 hours.

  • Quenching & Workup: Quench with 10% aqueous tartaric acid and stir at -20 °C for 1 hour, then warm to room temperature. Separate the organic layer, wash with brine, dry over Na2SO4, and purify via silica gel chromatography to afford[(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol[1],[5].

G A trans-3,5-Difluorocinnamic Acid Methyl Ester B DIBAL-H Reduction (-78°C, DCM) A->B C (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (CAS: 405937-98-6) B->C >90% Yield D Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (-)-DET, t-BuOOH) C->D E [(2R,3R)-3-(3,5-Difluorophenyl) oxiran-2-yl]methanol D->E >97% ee

Fig 2: Chemoselective synthesis and asymmetric epoxidation workflow of the allylic alcohol.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol and its downstream epoxide, rigorous analytical validation is required:

  • 1H NMR (CDCl3): Validate the presence of the characteristic diagnostic alkene protons. Look for a doublet of triplets for the allylic proton and a doublet for the benzylic proton with a coupling constant ( J≈16 Hz), confirming the trans (E) geometry.

  • 19F NMR: Verify the presence of distinct multiplets confirming the 3,5-difluoro substitution pattern on the aromatic ring.

  • Chiral HPLC: For the downstream epoxide, utilize a chiral stationary phase (e.g., Chiralcel OD-H) to validate the enantiomeric excess. A threshold of >97% ee is a strict regulatory requirement for advancing chiral APIs into clinical phases[1],[8].

Conclusion

(2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol (CAS: 405937-98-6) is a linchpin intermediate in the synthesis of advanced neuropharmacological agents. By leveraging its unique physicochemical properties—specifically the bioisosteric advantages of its difluoro-aromatic system—and employing highly stereoselective synthetic workflows like the Sharpless asymmetric epoxidation, researchers can efficiently access complex, enantiopure APIs targeting the central nervous system.

References

  • Title: WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht)
  • Title: US20070072897A1 - Phenylaminopropanol derivatives as monoamine reuptake inhibitors Source: Google Patents URL
  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI (Molecules) URL: [Link]

Sources

Foundational

Introduction: Elucidating the Structure of a Fluorinated Cinnamyl Alcohol Derivative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol is a fluorinated analogue of cinnamyl alcohol. Molecules wit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol is a fluorinated analogue of cinnamyl alcohol. Molecules within this class are valuable synthetic intermediates in the development of novel pharmaceuticals and materials. The introduction of fluorine atoms onto the phenyl ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a key strategy in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled insight into the chemical environment of individual atoms and their connectivity within a molecule. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol, explaining the causal factors behind the observed chemical shifts and coupling patterns. The protocols described herein represent a self-validating system for the accurate characterization of this and structurally related compounds.

For clarity, the following standardized numbering scheme will be used for all spectral assignments.

Caption: Structure of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their neighboring protons (via spin-spin coupling), and their electronic environment. For fluorinated compounds, the analysis is more complex due to coupling between protons and fluorine nuclei (J-coupling), which can span multiple bonds.

Expertise & Causality: Interpreting the Proton Environments
  • Aromatic Protons (H-2', H-4', H-6'): The 3,5-difluoro substitution pattern creates two distinct proton environments on the phenyl ring. H-2' and H-6' are chemically equivalent due to molecular symmetry. H-4' is unique.

    • H-4' : This proton is situated between two fluorine atoms. It will be split into a triplet by the two neighboring fluorine atoms (a ³JHF coupling). Its chemical shift is expected to be in the range of 6.7-6.9 ppm, shifted upfield relative to benzene due to the para-directing effect of the fluorine atoms' lone pairs, but also influenced by their inductive withdrawal.

    • H-2', H-6' : These protons are meta to both fluorine atoms. They will appear as a multiplet, likely a doublet of doublets or a triplet, due to coupling with H-4' (³JHH) and weaker long-range coupling to the fluorines (⁴JHF). They are expected in the 6.9-7.2 ppm region.

  • Vinylic Protons (H-2, H-3): These protons are part of the trans double bond, a key structural feature confirmed by the magnitude of their coupling constant.

    • H-3 : This proton, adjacent to the aromatic ring, is expected to be a doublet due to coupling with H-2. The expected chemical shift is around 6.6 ppm.

    • H-2 : This proton is coupled to both H-3 and the two H-1 protons. This results in a more complex signal, typically a doublet of triplets. The large coupling constant (³JHH-trans ≈ 16 Hz) confirms the (E)-configuration of the double bond.[1] It is expected to resonate around 6.4 ppm.

  • Allylic Protons (H-1): These two protons are adjacent to the C-2 vinylic proton and the hydroxyl group. They will be split into a doublet by H-2 (³JHH). Their signal is expected around 4.3 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet due to chemical exchange.[2] Its presence can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the -OH signal due to proton-deuterium exchange.

Data Presentation: Predicted ¹H NMR Assignments
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (Hz)
-OH1.5 - 3.0br s-
H-1 (2H)~4.31dJ = 5.5 Hz
H-2 (1H)~6.42dt³JH2-H3 = 16.0 Hz, ³JH2-H1 = 5.5 Hz
H-3 (1H)~6.65d³JH3-H2 = 16.0 Hz
H-4' (1H)~6.85t³JHF = 8.8 Hz
H-2', H-6' (2H)~7.05m-

Note: These are predicted values based on analysis of similar structures. Actual experimental values may vary slightly.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. In proton-decoupled spectra of fluorinated compounds, signals are split by fluorine nuclei, providing invaluable structural confirmation.

Expertise & Causality: Interpreting the Carbon Environments

The most significant feature in the ¹³C NMR spectrum of this molecule is the carbon-fluorine coupling. The magnitude of the nJCF coupling constant is diagnostic:

  • ¹JCF (one-bond): Very large, typically 240-260 Hz.

  • ²JCF (two-bond): Significant, typically 15-25 Hz.

  • ³JCF & ⁴JCF (three- & four-bond): Smaller, typically 0-10 Hz.

  • Aromatic Carbons (C-1' to C-6'):

    • C-3', C-5' : These carbons are directly bonded to fluorine. Their signals will be the most downfield in the aromatic region and will appear as a doublet with a very large ¹JCF coupling constant.

    • C-4' : This carbon is two bonds away from two fluorine atoms. It will appear as a triplet due to coupling with both fluorines (²JCF).

    • C-2', C-6' : These carbons are two bonds from one fluorine and four bonds from the other. They will appear as a doublet of doublets (or a triplet if ²JCF ≈ ⁴JCF).

    • C-1' (ipso-carbon) : The carbon attached to the propenyl group will be a triplet due to coupling to the two meta-fluorine atoms (³JCF). This signal is often of lower intensity.[3]

  • Vinylic Carbons (C-2, C-3): These carbons will appear in the typical alkene region (120-140 ppm). C-3, being closer to the electron-withdrawing aromatic ring, is expected to be slightly more downfield than C-2.

  • Allylic Carbon (C-1): This sp³-hybridized carbon, bonded to the electronegative oxygen, will appear in the 60-65 ppm range.

Data Presentation: Predicted ¹³C NMR Assignments
Carbon AssignmentPredicted δ (ppm)Multiplicity (C-F Coupling)Coupling Constant(s) (Hz)
C-1~63.5s-
C-2~126.8t⁴JCF ≈ 3 Hz
C-3~132.5t²JCF ≈ 5 Hz
C-2', C-6'~111.0dd²JCF ≈ 21 Hz, ⁴JCF ≈ 7 Hz
C-4'~104.5t²JCF ≈ 25 Hz
C-1'~140.2t³JCF ≈ 9 Hz
C-3', C-5'~163.0d¹JCF ≈ 248 Hz

Note: The multiplicity described is due to C-F coupling in a proton-decoupled spectrum. Standard proton-decoupled spectra for fluorinated compounds can be complex and difficult to interpret without ambiguity.[4]

Part 3: Experimental Protocols & Workflow

Methodology for NMR Data Acquisition

A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation: a. Weigh approximately 10-20 mg of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is often preferred for initial characterization due to its volatility and minimal signal overlap.[5][6] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm. d. Cap the tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. ¹H NMR Spectroscopy: a. Instrument: A 400 MHz (or higher) NMR spectrometer. b. Experiment: Standard one-pulse proton experiment. c. Parameters:

  • Spectral Width: 0-12 ppm.
  • Pulse Angle: 30-45 degrees.
  • Acquisition Time: ~3 seconds.
  • Relaxation Delay (d1): 2-5 seconds.
  • Number of Scans: 8-16, depending on sample concentration. d. Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

3. ¹³C NMR Spectroscopy: a. Instrument: Same as for ¹H NMR. b. Experiment: Proton-decoupled carbon experiment (e.g., zgpg30). c. Parameters:

  • Spectral Width: 0-220 ppm.
  • Pulse Angle: 30 degrees.
  • Acquisition Time: ~1.5 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus. d. Processing: Apply Fourier transformation with an exponential window function (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm or the solvent signal (CDCl₃ at 77.16 ppm).[5]
Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis cluster_final Conclusion prep1 Weigh Compound (10-20 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 acq2 Acquire 13C{1H} NMR Spectrum prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 anal1 Assign Chemical Shifts (δ) proc3->anal1 anal2 Analyze Multiplicity (n+1 rule, J-coupling) anal1->anal2 anal4 Integrate 1H Signals anal1->anal4 anal3 Measure Coupling Constants (J in Hz) anal2->anal3 final1 Confirm Structure & Stereochemistry anal3->final1 anal4->final1

Caption: Standardized workflow for NMR-based structural elucidation.

References

  • The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved from [Link]

  • Supporting Information for publications. (n.d.). Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • YouTube. (2018, February 18). 1H NMR -- Assigning peaks of cinnamyl alcohol to the structure. Retrieved from [Link]

  • Plastridge, B., et al. (2016). In Situ Metabolism of Cinnamyl Alcohol in Reconstructed Human Epidermis. Medical NMR Metabolomics Platform of Strasbourg. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010256 Cinnamyl Alcohol at BMRB. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Ludwig, R. (1994). NMR relaxation in ethanol and propanol and in their binary mixtures with carbon tetrachloride. Molecular Physics, 82(2), 313-323. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Molbase. (n.d.). 3-(3,5-DIFLUOROPHENYL)PROPENOL CAS No. 405937-98-6 Synthetic Routes. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • The Pherobase. (n.d.). 3-Phenyl-2-propen-1-ol|cinnamyl alcohol|C9H10O. Retrieved from [Link]

  • Sanchez-Carrera, J., et al. (2020). Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical material. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Yamali, C., et al. (2018). Synthesis and structure elucidation of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as anticancer agents. Journal of Molecular Structure. Retrieved from [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Castillo, P. F., et al. (2023). Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR-spectrum of 2,3,3-triode propene-2-ol-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • Chegg. (2019, March 18). Solved The following are 1H-NMR and 13C-NMR spectra of a.... Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. Retrieved from [Link]

  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Retrieved from [Link].ncbi.nlm.nih.gov/pmc/articles/PMC6270634/)

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Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of Difluorophenyl Propenol Compounds and Their Analogs

Executive Summary The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Among these, the difluorophenyl moiety, particularly when integrated into a propenol or related propane backbone, has given rise to a class of compounds with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic potential of difluorophenyl propenol compounds and their structural analogs. We will explore their established antifungal, anti-inflammatory, anticancer, and antibacterial properties, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the validated experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The Fluorine Advantage in Drug Design

The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—make it a privileged element in drug design. Its introduction into a lead compound can profoundly influence properties such as lipophilicity and pKa, thereby improving cell membrane permeability and metabolic resistance. The difluorophenyl group, in particular, offers a distinct electronic profile that can modulate interactions with biological targets. When coupled with a flexible propanol or propanoic acid chain, the resulting scaffold serves as a versatile platform for exploring a wide range of therapeutic applications.

Key Biological Activities & Mechanisms of Action

Difluorophenyl-containing compounds have demonstrated potent activity across multiple therapeutic areas. This section details the most significant findings and their molecular mechanisms.

Potent Antifungal Activity

A prominent application of this scaffold is in the development of novel antifungal agents. Specifically, derivatives of 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-propanol have shown powerful efficacy against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[2]

Mechanism of Action: Like other azole antifungals, these compounds target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the compounds disrupt membrane integrity, leading to fungal cell death.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Disruption Membrane Disruption & Fungal Cell Death Enzyme->Disruption Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Membrane->Disruption Inhibitor Difluorophenyl Propenol Compound Inhibitor->Enzyme Inhibits

Caption: Mechanism of azole-based difluorophenyl propenol antifungals.

Structure-Activity Relationship (SAR): Research has shown that structural modifications significantly impact efficacy. For instance, dimethylation at the 3-position of the propanol backbone was found to significantly improve both in vitro and in vivo potency against systemic candidiasis and aspergillosis.[2]

Anti-inflammatory and Analgesic Effects

The difluorophenyl scaffold is also integral to compounds with potent anti-inflammatory and analgesic properties. A notable example is a pyrazole derivative containing a difluoromethyl group, which demonstrated high selectivity for cyclooxygenase-2 (COX-2) over COX-1.[3] This selectivity is a critical feature of modern non-steroidal anti-inflammatory drugs (NSAIDs), as it minimizes the gastrointestinal side effects associated with COX-1 inhibition.[4]

Mechanism of Action: The primary mechanism is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation. By blocking this pathway, the compounds reduce the inflammatory response. Interestingly, some derivatives also exhibit unique morphine-like analgesic effects that can be blocked by opioid antagonists, suggesting a dual mechanism of action.[3]

Anti_Inflammatory_Mechanism AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Difluorophenyl Compound Inhibitor->COX2  Inhibits

Caption: Selective COX-2 inhibition pathway for anti-inflammatory effects.

Anticancer Potential

Derivatives of 3-[(2,4-difluorophenyl)amino]propanoic acid have emerged as a promising scaffold for antiproliferative agents.[5] These compounds have been shown to target key signaling pathways involved in tumor growth and progression.

Mechanism of Action: The primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as c-MET and HER2.[5] These receptors are often overexpressed in cancer cells and their activation leads to downstream signaling cascades that promote cell proliferation, survival, and metastasis. Molecular docking studies indicate that these compounds can bind to the ATP-binding site of the kinases, preventing autophosphorylation and subsequent pathway activation. Other related scaffolds containing the difluorophenyl group have shown potential as aromatase inhibitors, a key strategy in treating estrogen-dependent breast cancers.[6]

RTK_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-MET, HER2) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Activates via Phosphorylation Response Proliferation & Survival Downstream->Response Inhibitor Difluorophenyl Compound Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Antibacterial Activity

Various difluorophenyl derivatives have demonstrated notable antibacterial properties. For example, difluoromethyl cinnamoyl amides were found to be active and selective against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. Additionally, 2,4-difluorophenyl methanone oxime derivatives have shown broad-spectrum antimicrobial activity.[7]

Structure-Activity Relationship (SAR): For the oxime derivatives, SAR studies revealed that both the nature of the functional linkage (-SO2- vs. -CO-) and the electronic properties of substituents on the phenyl ring are crucial for antimicrobial activity. Specifically, electron-withdrawing groups tended to increase the potency of the compounds.[7]

Experimental Protocols for Activity Assessment

The validation of biological activity requires robust and standardized experimental protocols. This section provides step-by-step methodologies for key assays.

Protocol: In Vitro Antiproliferative MTT Assay

This assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[6]

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a dark blue, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the difluorophenyl propenol test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol allows for the determination of a compound's potency and selectivity in inhibiting COX enzymes.

Principle: A colorimetric or fluorometric assay kit is typically used. The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of an oxidized product from a probe molecule.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute COX-1 and COX-2 enzymes, heme, and other assay components as per the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds. A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) should be used as controls.[3]

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, the respective enzyme (COX-1 or COX-2), and the test compound or control.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubation and Detection: Incubate for a specified time (e.g., 10 minutes) at room temperature. Add the colorimetric or fluorometric substrate to detect the prostaglandin product.

  • Data Acquisition: Read the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values and calculate the selectivity index (IC50 for COX-1 / IC50 for COX-2).

Summary of Structure-Activity Relationships (SAR)

The biological activity of difluorophenyl propenol and related compounds is highly dependent on their specific chemical structures. Key SAR insights from various studies are summarized below.

Biological ActivityCore ScaffoldKey Structural Features Influencing PotencyReference
Antifungal 2-(2,4-Difluorophenyl)-propanolDimethylation at the 3-position significantly enhances in vivo efficacy.[2]
Anti-inflammatory Difluoromethyl-phenyl-pyrazoleSelective inhibition of COX-2 is a key feature for reduced side effects.[3]
Anticancer 3-(Difluorophenyl)amino-propanoic acidHydrazone and pyrazole derivatives show pronounced antiproliferative effects.[5]
Antibacterial Difluorophenyl-methanone oximeElectron-withdrawing groups on the phenyl ring increase antimicrobial potency.[7]

Future Directions and Therapeutic Potential

The diverse biological activities of difluorophenyl propenol compounds and their analogs underscore their significant potential as a foundation for novel drug discovery programs. Future research should focus on:

  • Lead Optimization: Systematically modifying the core scaffold to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Mechanism Elucidation: For compounds with novel activities, further studies are needed to precisely identify their molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Promising lead compounds must be advanced to preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

  • Synergistic Combinations: Investigating the potential of these compounds in combination therapies, for instance, with existing chemotherapy agents to overcome drug resistance.[8][9]

Conclusion

The difluorophenyl propenol scaffold and its close structural analogs represent a highly versatile and promising class of compounds in medicinal chemistry. The strong C-F bond imparts metabolic stability, while the overall structure allows for potent and often selective interactions with a wide range of biological targets. With established activities spanning antifungal, anti-inflammatory, anticancer, and antibacterial applications, these compounds serve as an excellent starting point for the development of next-generation therapeutics. The continued exploration and optimization of this chemical space are poised to yield novel drug candidates to address significant unmet medical needs.

References

  • Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols. PubMed.
  • Antagonism of Propofol Anesthesia by Alkyl-fluorobenzene Deriv
  • Anti-inflammatory and analgesic effects of a novel pyrazole deriv
  • Synthesis and In Vitro Antimicrobial Activity of 2,4-Difluorophenyl (piperidin-4-yl)
  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. PMC - NIH.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • Biologically Active Organofluorine Compounds.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ijppr.humanjournals.com.
  • Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. lettapplmicrobiol.onlinelibrary.wiley.com.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. PubMed.

Sources

Foundational

Fluorinated Cinnamyl Alcohol Derivatives: Advanced Synthetic Methodologies and Agrochemical Applications

Introduction and Mechanistic Rationale Fluorinated cinnamyl alcohols have emerged as privileged scaffolds in both medicinal chemistry and agrochemical development[1][2]. The strategic incorporation of fluorine atoms—eith...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Fluorinated cinnamyl alcohols have emerged as privileged scaffolds in both medicinal chemistry and agrochemical development[1][2]. The strategic incorporation of fluorine atoms—either as single fluoroalkene motifs or as trifluoromethyl ( CF3​ ) groups—fundamentally alters the physicochemical and pharmacokinetic properties of the parent cinnamyl alcohol architecture[2][3].

  • Metabolic Stability : Allylic alcohols are notoriously susceptible to rapid oxidation and degradation in biological systems. Fluorination adjacent to the double bond or the alcohol moiety sterically and electronically shields these sites, preventing rapid metabolic breakdown and enhancing half-life[4].

  • Lipophilicity and Translocation : The high electronegativity and low polarizability of the CF3​ group significantly enhance lipophilicity, which directly correlates with improved membrane permeability. In agrochemical applications, this translates to superior acropetal (upward) and basipetal (downward) translocation within plant vascular systems[4][5].

  • Electronic Modulation : The strong electron-withdrawing nature of fluorine modulates the hydrogen-bonding capacity of the adjacent hydroxyl group, often increasing its binding affinity to target enzymes or receptors[1][6].

Advanced Synthetic Methodologies

CO2​ and Palladium-Enabled Chemoselective Hydroxylation

Synthesizing fluorinated cinnamyl alcohols has historically been plagued by poor chemoselectivity. A breakthrough methodology utilizes CO2​ and Palladium to enable the highly chemoselective hydroxylation of gem-difluorocyclopropanes (7)[1][7].

  • Causality Behind the Protocol : The use of water as a nucleophile in Pd-catalyzed cross-coupling is challenging because product alcohols are often more nucleophilic than water, leading to over-alkylation (etherification)[8]. By introducing a CO2​ atmosphere, water is transiently converted to a bicarbonate intermediate ( KHCO3​ in the presence of K3​PO4​ ). This simultaneously enhances the nucleophilicity of the aqueous reagent and suppresses the nucleophilicity of the product, effectively preventing double C–O coupled ether side-products[1][8].

  • Catalyst Design : The reaction employs Pd(dba)2​ and the bulky biaryl phosphine ligand XPhos. The steric bulk of XPhos is critical; it facilitates the oxidative addition into the strained C–C bond of the gem-difluorocyclopropane and accelerates the subsequent C–O reductive elimination step[9][10].

Synthesis of 1-Trifluoromethyl Cinnamyl Alcohol Derivatives

For agrochemical applications, 1-trifluoromethyl cinnamyl alcohols are synthesized to overcome the photostability issues of non-fluorinated analogs (2)[2][5].

  • Causality Behind the Protocol : The synthetic route involves the olefination of substituted benzaldehydes followed by nucleophilic trifluoromethylation. The presence of the CF3​ group at the C1 position is crucial; structure-activity relationship (SAR) studies reveal that replacing the oxygen atom with nitrogen drastically reduces antifungal activity, confirming the hydroxyl group's essential role in target binding[3].

Mechanistic Pathway Visualization

Below is the catalytic cycle for the CO2​ -mediated hydroxylation of gem-difluorocyclopropanes, demonstrating the self-validating nature of the Pd(0)/Pd(II) cycle[8][9].

G Substrate gem-Difluorocyclopropane + Pd(0) Int1 Int-I: Strained Palladacycle (Oxidative Addition) Substrate->Int1 Pd(0) Insertion Int2 Int-II: Fluoroallyl Palladium (β-Fluoride Elimination) Int1->Int2 Ring Opening Int3 Int-III: Carbonate Intermediate (via CO2 + H2O + K3PO4) Int2->Int3 F-/Carbonate Exchange Product Fluorinated Cinnamyl Alcohol + Regenerated Pd(0) Int3->Product C-O Reductive Elimination Product->Substrate Catalytic Turnover

Caption: Pd-catalyzed, CO2-mediated hydroxylation of gem-difluorocyclopropanes.

Standardized Experimental Protocols

Protocol A: Synthesis of Fluoroallyl Alcohols via Pd/ CO2​ Catalysis[9]

This protocol represents a self-validating system: the absence of ether byproducts on Thin-Layer Chromatography (TLC) directly validates the successful CO2​ -mediated suppression of over-reaction.

  • Preparation : In a flame-dried Schlenk tube, add Pd(dba)2​ (10 mol%), XPhos (20 mol%), and K3​PO4​ (3.0 equiv.).

  • Atmosphere Exchange : Evacuate the tube and backfill with CO2​ gas (1 atm). Repeat this process three times to ensure complete displacement of ambient air. Reasoning: Ambient oxygen will poison the Pd(0) catalyst, while a strict CO2​ atmosphere is required to form the active carbonate intermediate.

  • Reagent Addition : Inject the gem-difluorocyclopropane substrate (e.g., 4-methyl-gem-difluorocyclopropane) (1.0 equiv.), H2​O (10.0 equiv.), and anhydrous DMF via syringe under a positive CO2​ pressure.

  • Reaction : Stir the mixture at 80 °C for 12 hours. Reasoning: The elevated temperature provides the activation energy required for the sterically hindered C-O reductive elimination step.

  • Workup and Validation : Quench the reaction with water and extract with ethyl acetate. Wash the organic layer extensively with brine (to remove the highly polar DMF solvent), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography. The product is validated via 19F NMR, which will show a characteristic diagnostic shift for the single fluoroalkene proton.

Protocol B: Evaluation of Antifungal Translocation[4][5]

To validate the systemic efficacy of 1-trifluoromethyl cinnamyl alcohols (e.g., Compound 2).

  • Application : Apply a 600 μg/mL solution of the target compound to the true leaves of wheat seedlings.

  • Sampling : Harvest plant tissues (leaves, stems, roots) at specific intervals (4, 12, 24, 48 hours).

  • Extraction & HPLC : Homogenize the tissues, extract with acetonitrile, and analyze via High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation : A rapid decrease in leaf concentration coupled with an increase in root concentration within 12-24 hours validates robust basipetal translocation[4].

Biological Applications and Efficacy Data

1-Trifluoromethyl cinnamyl alcohol derivatives have demonstrated profound efficacy as broad-spectrum agrochemicals[5][11]. Compound 2 ((E)-4-(2,4-Dichlorophenyl)-1,1,1-trifluorobut-3-en-2-ol) exhibits exceptional photostability and controls multiple phytopathogens without exhibiting cross-resistance to commercial fungicides like carbendazim, azoxystrobin, or boscalid[4][5].

Table 1: Biological Efficacy of 1-Trifluoromethyl Cinnamyl Alcohol (Compound 2)
Target PathogenDisease TypeIn Vitro EC₅₀ (μg/mL)Translocation Capability
Podosphaera xanthiiPowdery Mildew3.806 – 17.981Acropetal & Basipetal
Odium heveae SteinmPowdery Mildew3.806 – 17.981Acropetal & Basipetal
Puccinia striiformis WestStripe Rust3.806 – 17.981Acropetal & Basipetal
Puccinia sorghiCorn Rust3.806 – 17.981Acropetal & Basipetal
Xanthomonas oryzae pv. oryzaeBacterial BlightHighly ActiveAcropetal & Basipetal

*Range represents the EC₅₀ across a panel of eight tested fungal plant pathogens[5].

References

  • Wang, X., Xiao, F., & Patureau, F. W. (2024). CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes. Organic Chemistry Frontiers (RSC Publishing).
  • Zhang, M., Dou, M., Xia, Y., et al. (2021). Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides.

Sources

Exploratory

Discovery and synthesis of novel (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol analogs

A Technical Guide to the Rational Design, Synthesis, and Characterization of Novel (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol Analogs Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Rational Design, Synthesis, and Characterization of Novel (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol Analogs

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2][3] These attributes are critical in the development of new therapeutic agents, with over half of all recently approved small-molecule drugs containing at least one fluorine atom.[1]

The (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol scaffold represents a promising starting point for the development of novel therapeutic agents. The difluorophenyl group provides a metabolically stable anchor, while the propenol side chain offers a versatile platform for structural modification. Cinnamyl alcohol and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anti-adipogenic properties.[4] This guide provides an in-depth technical overview of the rational design, synthesis, and characterization of novel analogs based on this core structure, aimed at researchers and professionals in the field of drug development.

Part 1: Rational Design and Synthetic Strategy

The design of novel analogs of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol is guided by the principle of structure-activity relationship (SAR) exploration. The primary objective is to systematically modify the core structure to probe interactions with biological targets and to optimize desired pharmacological effects. Key areas for modification include the aromatic ring, the propenyl linker, and the terminal hydroxyl group.

Synthetic Pathways to (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol Analogs

Two primary retrosynthetic approaches are considered for the synthesis of the target analogs:

  • Route A: Olefination followed by Reduction. This strategy involves the formation of the carbon-carbon double bond via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, followed by the selective reduction of the resulting α,β-unsaturated aldehyde or ester to the corresponding allylic alcohol.

  • Route B: Reduction followed by Olefination. This approach begins with the reduction of a suitable carbonyl compound to an alcohol, which is then elaborated to the final propenol structure.

For the synthesis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol analogs, Route A is generally preferred due to the commercial availability of 3,5-difluorobenzaldehyde and the high stereoselectivity often achievable with olefination reactions, particularly the HWE reaction which predominantly yields the (E)-alkene.[5][6]

Key Synthetic Transformations
1.2.1 Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a cornerstone of this synthetic strategy, offering a reliable method for the stereoselective formation of the (E)-alkene.[5][7] This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone.[8] The key advantages of the HWE reaction over the traditional Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[8][9]

The general workflow for the HWE reaction in this context is as follows:

HWE_Workflow reagent Triethyl phosphonoacetate intermediate Phosphonate Carbanion reagent->intermediate Deprotonation base Strong Base (e.g., NaH) base->intermediate aldehyde 3,5-Difluorobenzaldehyde product (E)-Ethyl 3-(3,5-difluorophenyl)acrylate aldehyde->product intermediate->product Nucleophilic Addition

Caption: Horner-Wadsworth-Emmons Olefination Workflow.

1.2.2 Selective Reduction of the α,β-Unsaturated Ester

The reduction of the α,β-unsaturated ester to the corresponding allylic alcohol requires a chemoselective reducing agent that will not affect the carbon-carbon double bond. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation, as it is known to selectively reduce esters to primary alcohols at low temperatures.

1.2.3 Alternative: Reduction of the α,β-Unsaturated Aldehyde

An alternative to the two-step HWE/reduction sequence is the direct synthesis of the α,β-unsaturated aldehyde, followed by its selective reduction. The aldehyde can be prepared via a Wittig reaction using a suitable phosphorane. Subsequently, the selective reduction of the aldehyde to the alcohol can be achieved using a mild reducing agent like sodium borohydride (NaBH₄).[10] This method is particularly advantageous as it preserves the double bond.[10]

The following diagram illustrates the general synthetic strategy:

Synthesis_Strategy start 3,5-Difluorobenzaldehyde hwe HWE Reaction (Triethyl phosphonoacetate, NaH) start->hwe ester (E)-Ethyl 3-(3,5-difluorophenyl)acrylate hwe->ester reduction Reduction (DIBAL-H) ester->reduction final_product (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol reduction->final_product

Caption: General Synthetic Strategy for the Target Compound.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis, purification, and characterization of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol and its analogs.

Synthesis of (E)-Ethyl 3-(3,5-difluorophenyl)acrylate

Materials:

  • 3,5-Difluorobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-ethyl 3-(3,5-difluorophenyl)acrylate.

Synthesis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Materials:

  • (E)-Ethyl 3-(3,5-difluorophenyl)acrylate

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (E)-ethyl 3-(3,5-difluorophenyl)acrylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add DIBAL-H (2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol.

Purification and Characterization
2.3.1 Purification
  • Column Chromatography: This is the primary method for purifying the synthesized compounds. Silica gel is the standard stationary phase, and a mixture of ethyl acetate and hexanes is a common mobile phase. The polarity of the mobile phase is adjusted to achieve optimal separation.

  • Recrystallization: For solid compounds, recrystallization can be an effective final purification step to obtain highly pure material.

2.3.2 Characterization

The structure and purity of the synthesized analogs must be unequivocally confirmed using a combination of spectroscopic techniques.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for determining the chemical structure of the compounds.[12] 2D NMR techniques such as COSY and HSQC can be employed to aid in complex structural assignments.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

The characterization workflow is depicted below:

Characterization_Workflow crude Crude Product purification Purification (Column Chromatography / Recrystallization) crude->purification pure_product Purified Analog purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms hplc HPLC (Purity Assessment) pure_product->hplc final_data Structural Confirmation & Purity Data nmr->final_data ms->final_data hplc->final_data

Caption: Workflow for Purification and Characterization.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Synthesis and Purity Data for Novel Analogs
Analog IDR¹ GroupR² GroupYield (%)Purity (HPLC, %)
DFP-001 HH75>98
DFP-002 CH₃H68>99
DFP-003 HOCH₃72>97
... ............
Table 2: Spectroscopic Data for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (DFP-001)
TechniqueKey Signals/Data
¹H NMR (400 MHz, CDCl₃) δ 7.00-6.85 (m, 2H, Ar-H), 6.70 (tt, J = 8.8, 2.3 Hz, 1H, Ar-H), 6.62 (d, J = 16.0 Hz, 1H, =CH), 6.35 (dt, J = 16.0, 5.6 Hz, 1H, =CH), 4.35 (d, J = 5.6 Hz, 2H, CH₂OH)
¹³C NMR (101 MHz, CDCl₃) δ 163.5 (dd, J = 248.5, 12.1 Hz), 138.9 (t, J = 9.1 Hz), 131.5, 125.4, 111.8 (dd, J = 21.2, 6.1 Hz), 103.5 (t, J = 25.3 Hz), 63.5
HRMS (ESI) m/z calculated for C₉H₈F₂O [M+H]⁺: 171.0616, found: 171.0618

Conclusion and Future Directions

This guide has outlined a comprehensive and technically robust approach to the discovery and synthesis of novel (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol analogs. The described synthetic strategies, centered around the Horner-Wadsworth-Emmons olefination and selective reduction, provide a reliable and efficient means of accessing a diverse range of analogs. The detailed protocols for synthesis, purification, and characterization ensure the generation of high-quality compounds suitable for biological evaluation.

Future work will focus on the synthesis of a broader library of analogs with diverse substitutions on the aromatic ring and modifications to the propenol linker. The biological activities of these novel compounds will be assessed in relevant in vitro and in vivo models to establish structure-activity relationships and identify lead candidates for further development. The insights gained from these studies will contribute to the advancement of fluorine-containing molecules in the pursuit of new and effective therapeutics.

References

  • Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. [Link]

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Mei, H., Han, J., & Fustero, S. (2020). The Role of Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry, 239, 109638. [Link]

  • Chandra, H., & Kumar, D. (2021). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3 Biotech, 11(8), 376. [Link]

  • Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • Fan, Y., Wu, Q., Jin, D., Zou, Y., Liao, S., & Xu, J. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chemistry Letters, 35(2), 186-187. [Link]

  • INCHEM. CINNAMYL ALCOHOL AND RELATED SUBSTANCES. [Link]

  • Pinto, D. C. G. A., Sousa, F. J. P., Rodrigues, A. E., & Silva, A. M. S. (2013). Synthesis of cinnamyl alcohol from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells. Applied Biochemistry and Biotechnology, 170(6), 1482–1490. [Link]

  • Huang, J., Thomas, S., & Yanes, V. (2018, May 8). Reduction of trans-Cinnamaldehyde. Odinity. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Chen, Y. K., & Walsh, P. J. (2004). A direct synthesis of Z-trisubstituted allylic alcohols via the Wittig reaction. The Journal of Organic Chemistry, 69(11), 3702–3703. [Link]

  • Kim, M., & Lee, J. (2024). Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. International Journal of Molecular Sciences, 25(1), 615. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Traverso, J. A., & Bolwell, G. P. (2004). Isolation and Characterization of 2,3-Dichloro-1-Propanol-Degrading Rhizobia. Applied and Environmental Microbiology, 70(1), 475–481. [Link]

  • Molbase. 3-(3,5-DIFLUOROPHENYL)PROPENOL Synthetic Routes. [Link]

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • Powers Group, University of Nebraska-Lincoln. Structure Determination of Organic Compounds. [Link]

  • Niklasson, M., et al. (2024). Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites. Frontiers in Toxicology, 6, 1386638. [Link]

  • Yamali, C., et al. (2025, August 5). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. [Link]

  • Google Patents. US20230159420A1 - Manufacturing and purification technology for high purity propofol.
  • Institute of Biological Chemistry, Washington State University. Cinnamyl alcohol dehydrogenase. [Link]

  • Waters Corporation. (2025, October 31). Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). [Link]

  • Peng, Y., et al. (2011). (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3268. [Link]

  • Wallace, J., & Davis, T. (2019). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Scientific Reports, 9, 1891. [Link]

  • Google Patents. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. https://patents.google.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Waters Corporation. (2025, October 31). Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol from 3,5-difluorobenzaldehyde

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Intermediate synthesis for central nervous system (CNS) modulators and monoamine reuptake inhibitors. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Intermediate synthesis for central nervous system (CNS) modulators and monoamine reuptake inhibitors.

Executive Summary & Chemical Rationale

The synthesis of fluorinated cinnamyl alcohol derivatives, specifically (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol , is a critical operation in modern medicinal chemistry. These structural motifs serve as versatile, rigidified building blocks for complex active pharmaceutical ingredients (APIs), including phenylaminopropanol derivatives targeting major depressive disorders and vasomotor symptoms[1].

To achieve high geometric purity and chemoselectivity, this protocol bypasses traditional Wittig and catalytic hydrogenation routes. Instead, it employs a highly controlled two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination to establish the strict (E)-alkene geometry[2], followed by a cryogenic DIBAL-H reduction to selectively reduce the ester to an allylic alcohol without compromising the conjugated double bond[3].

SynthesisWorkflow A 3,5-Difluorobenzaldehyde (Starting Material) B Ethyl (2E)-3-(3,5-difluorophenyl)acrylate (Intermediate) A->B Step 1: HWE Olefination TEPA, NaH, THF 0°C to RT C (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol (Target Product) B->C Step 2: DIBAL-H Reduction DCM -78°C to 0°C

Fig 1: Two-step synthetic workflow for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Scientific Grounding & Causality

To install the strictly (E)-configured alkene, the HWE reaction is vastly superior to the traditional Wittig reaction[2]. By utilizing triethyl phosphonoacetate (TEPA) and sodium hydride (NaH), the reaction proceeds via a highly stabilized phosphonate carbanion. The steric bulk of the diethyl phosphate group forces the incoming 3,5-difluorobenzaldehyde into an anti trajectory during nucleophilic attack. This minimizes steric clash, culminating in a trans-oxaphosphetane intermediate. Subsequent syn-elimination yields the (E)-cinnamate ester with >95% geometric purity. Operationally, the dialkyl phosphate byproduct is highly water-soluble, allowing for facile removal during aqueous workup—avoiding the intractable triphenylphosphine oxide emulsions characteristic of Wittig chemistry.

HWEMechanism A Phosphonate Carbanion + Aldehyde B anti-Adduct Formation (Thermodynamically Favored) A->B Nucleophilic Addition C trans-Oxaphosphetane Intermediate (Steric Minimization) B->C Cyclization D (E)-Alkene + Phosphate Salt (High E-Selectivity) C->D Syn-Elimination

Fig 2: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction ensuring high (E)-selectivity.

Quantitative Reagent Data

Table 1: Step 1 Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (10 mmol Scale)Role
3,5-Difluorobenzaldehyde142.101.01.42 gStarting Material
Triethyl phosphonoacetate (TEPA)224.191.22.69 g (2.38 mL)Olefinating Agent
Sodium Hydride (60% in oil)24.001.250.50 gBase
Anhydrous THFN/AN/A30.0 mLSolvent
Step-by-Step Protocol: Self-Validating System
  • System Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Sodium Hydride (0.50 g) and anhydrous THF (20 mL).

  • Carbanion Generation : Cool the suspension to 0 °C using an ice-water bath. Add TEPA (2.38 mL) dropwise over 15 minutes.

    • Causality & Validation: Dropwise addition controls the exothermic deprotonation. The visual cue of successful carbanion formation is the cessation of hydrogen gas evolution and the transition of the opaque suspension to a clear, homogeneous solution.

  • Aldehyde Addition : Dissolve 3,5-difluorobenzaldehyde (1.42 g) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Propagation & In-Process Control (IPC) : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1, UV visualization). The reaction is complete when the aldehyde spot (higher Rf​ ) is fully consumed, replaced by the strongly UV-active ester spot (lower Rf​ ).

  • Quench & Isolation : Quench carefully with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford Ethyl (2E)-3-(3,5-difluorophenyl)acrylate .

Step 2: Chemoselective Reduction using DIBAL-H

Scientific Grounding & Causality

The reduction of the α,β-unsaturated ester to the corresponding allylic alcohol requires precise chemoselectivity to avoid reducing the conjugated double bond. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation[3]. Unlike catalytic hydrogenation (which readily reduces alkenes) or lithium aluminum hydride (which can suffer from competing 1,4-conjugate addition), DIBAL-H acts as a bulky, electrophilic reducing agent.

At cryogenic temperatures (-78 °C), the aluminum atom coordinates tightly to the ester carbonyl oxygen, facilitating hydride transfer. While 1.0 equivalent of DIBAL-H typically stalls at the tetrahedral hemiacetal intermediate (yielding an aldehyde upon hydrolysis), the use of >2.0 equivalents forces the collapse of the intermediate and a subsequent second hydride transfer, cleanly affording the primary alcohol[3].

Quantitative Reagent Data

Table 2: Step 2 Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (8 mmol Scale)Role
Ethyl (2E)-3-(3,5-difluorophenyl)acrylate212.191.01.70 gIntermediate
DIBAL-H (1.0 M in DCM)142.222.520.0 mLReducing Agent
Anhydrous DCMN/AN/A40.0 mLSolvent
Rochelle's Salt (Sat. Aq.)282.22Excess50.0 mLChelating Quench
Step-by-Step Protocol: Self-Validating System
  • System Preparation : In a flame-dried 250 mL flask under nitrogen, dissolve the purified Ethyl (2E)-3-(3,5-difluorophenyl)acrylate (1.70 g) in anhydrous Dichloromethane (40 mL).

  • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control is vital to prevent over-reduction of the alkene and to control the highly exothermic hydride transfer.

  • Reduction : Add DIBAL-H (20.0 mL, 1.0 M in DCM) dropwise via syringe down the cold inner wall of the flask over 30 minutes.

  • Propagation & IPC : Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The ester spot will disappear, replaced by a significantly more polar alcohol spot near the baseline (stains strongly with KMnO4​ ).

  • Rochelle's Salt Quench (Critical Step) : Quench the reaction at 0 °C by carefully adding Methanol (2 mL) to destroy excess DIBAL-H. Follow immediately with a large excess of saturated aqueous Rochelle's salt (potassium sodium tartrate, 50 mL). Vigorously stir the biphasic mixture at room temperature for 1–2 hours.

    • Causality & Validation: Aluminum salts initially form a thick, unworkable gel upon aqueous quenching. The bidentate tartrate ligands chelate the aluminum, breaking the emulsion. The visual validation of a successful quench is the transition from a milky gel to two sharply defined, clear liquid phases.

  • Isolation : Separate the organic layer. Extract the aqueous phase with DCM (2 × 20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate to yield (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol as a colorless oil[1].

Sources

Application

Using (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol as a synthetic intermediate

Application Note: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol as a Key Chiral Precursor in Monoamine Reuptake Inhibitor Synthesis Executive Summary The development of neuroactive active pharmaceutical ingredients (APIs), p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol as a Key Chiral Precursor in Monoamine Reuptake Inhibitor Synthesis

Executive Summary

The development of neuroactive active pharmaceutical ingredients (APIs), particularly monoamine reuptake inhibitors targeting the norepinephrine (NET) and serotonin (SERT) transporters, relies heavily on the precise construction of chiral phenylaminopropanol scaffolds[1]. (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol (also known as trans-3,5-difluorocinnamyl alcohol) serves as a highly versatile, strategic intermediate in these workflows. This application note details the mechanistic causality, optimized synthetic protocols, and self-validating analytical steps required to utilize this allylic alcohol in the stereoselective synthesis of neurotherapeutic agents.

Mechanistic Rationale & Substrate Design

The selection of (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol as a foundational building block is driven by two primary pharmacological and chemical imperatives:

  • Pharmacokinetic Enhancement (The 3,5-Difluoro Motif): The introduction of fluorine atoms at the 3 and 5 positions of the aromatic ring significantly lowers the pKa of adjacent protons and increases the lipophilicity of the final API. This modification enhances blood-brain barrier (BBB) penetration and provides steric/electronic shielding against cytochrome P450-mediated aromatic oxidation, thereby improving the metabolic half-life of the drug[2].

  • Stereochemical Control (The Allylic Alcohol Node): The trans-allylic alcohol moiety is the ideal substrate for the Sharpless Asymmetric Epoxidation (SAE). The hydroxyl group acts as a directing group, coordinating with the chiral titanium-tartrate complex to deliver oxygen to a specific face of the alkene with high enantioselectivity (>95% ee). The resulting chiral epoxide serves as a rigid electrophilic template for subsequent regioselective ring-opening[3].

Workflow A 3,5-Difluorocinnamic Acid Ester B (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (Key Intermediate) A->B Chemoselective Reduction C Chiral Epoxide [(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol B->C Sharpless Asymmetric Epoxidation D Regioselective Ring Opening C->D Nucleophilic Attack E Monoamine Reuptake Inhibitor (API) D->E Functionalization

Synthetic workflow from ester to API via the key allylic alcohol intermediate.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Chemoselective Reduction to the Allylic Alcohol

Standard reducing agents (like Pd/C with H₂) will reduce both the ester and the conjugated double bond. To isolate the required allylic alcohol, a chemoselective reduction using an in situ generated alane (AlH₃) complex is required[4].

Procedure:

  • Setup: In an oven-dried, argon-purged flask, suspend AlCl₃ (0.33 eq) in anhydrous diethyl ether (Et₂O) at 0 °C.

  • Reagent Addition: Carefully add LiAlH₄ (1.0 eq) in portions. Stir for 30 minutes to form the alane complex.

  • Substrate Addition: Dissolve trans-3,5-difluorocinnamic acid methyl ester (1.0 eq) in Et₂O and add dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

  • Validation (TLC): Stir for 2 hours at room temperature. Monitor consumption of the ester via TLC (Hexanes:EtOAc 4:1, UV active).

  • Workup: Quench meticulously with saturated aqueous Rochelle's salt (sodium potassium tartrate) to break down the aluminum emulsion. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol as a colorless oil[2].

Protocol B: Sharpless Asymmetric Epoxidation (SAE)

This step establishes the absolute stereochemistry of the API. The use of activated 4Å molecular sieves is non-negotiable; they sequester trace water that would otherwise hydrolyze the titanium catalyst, drastically reducing enantiomeric excess (ee)[3].

⚠️ Critical Safety Note: Never dry tert-butyl hydroperoxide (TBHP) via azeotropic distillation, as concentrated TBHP poses a severe explosion hazard. Strictly utilize commercial anhydrous TBHP solutions in decane or nonane[5].

Procedure:

  • Catalyst Assembly: To a flame-dried flask containing activated 4Å molecular sieves and anhydrous dichloromethane (DCM), add titanium tetraisopropoxide (Ti(O-i-Pr)₄, 5 mol%) and (-)-diethyl tartrate ((-)-DET, 6 mol%) at -20 °C. Stir for 30 minutes to form the active chiral complex.

  • Substrate Coordination: Add the allylic alcohol from Protocol A (1.0 eq) dissolved in DCM. Stir for 20 minutes.

  • Oxidation: Add anhydrous TBHP (5.5 M in decane, 2.0 eq) dropwise over 30 minutes. Maintain the reaction at -20 °C to -40 °C for 24 hours.

  • Validation (Chiral HPLC): Monitor conversion via TLC. Determine ee of an aliquot using chiral HPLC (e.g., Chiralcel OJ-H column).

  • Workup: Quench with 10% aqueous tartaric acid and saturated FeSO₄ to reduce unreacted peroxides. Extract with DCM. The product is[(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol[2].

Mechanism A Ti(O-i-Pr)4 + (-)-DET B Chiral Titanium Complex A->B C Coordination of Allylic Alcohol (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol B->C D Coordination of TBHP C->D E Enantioselective Oxygen Transfer D->E Transition State F (2R,3R)-Epoxy Alcohol E->F Product Release

Mechanistic pathway of the Sharpless Asymmetric Epoxidation on the allylic alcohol.

Protocol C: Regioselective Epoxide Ring-Opening

The resulting chiral epoxide is opened regioselectively at the C3 benzylic position (due to the stabilization of the developing positive charge by the difluorophenyl ring) to install the necessary amine functionality for the monoamine reuptake inhibitor[1].

Procedure:

  • Dissolve the (2R,3R)-epoxy alcohol in isopropanol.

  • Add an excess of the target amine (e.g., methylamine or 4-methylpiperazine) and heat in a sealed tube at 80 °C for 12 hours.

  • Concentrate and purify via flash chromatography (DCM:MeOH 9:1 with 1% NH₄OH) to yield the 1-phenylpropan-2-ol derivative[2].

Quantitative Optimization Data

The enantioselectivity of the SAE process is highly sensitive to solvent choice, temperature, and catalyst loading. The following table summarizes the optimization parameters for the epoxidation of 3,5-difluorocinnamyl alcohol, demonstrating the causality behind selecting DCM at -40 °C[4].

EntrySolventTemperature (°C)Catalyst Loading (mol%)Isolated Yield (%)Enantiomeric Excess (ee %)
11,2-Dichloroethane-20105165
2Toluene-20106270
3Dichloromethane-20107588
4Dichloromethane-40108292
5 Dichloromethane -40 5 89 >97.9

Table 1: Optimization of reaction conditions for the Sharpless Asymmetric Epoxidation of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol. Decreasing the temperature to -40 °C and lowering the catalyst loading to 5 mol% limits background uncatalyzed racemic epoxidation, maximizing the ee.

References

  • WO2007041023A1 - 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (VMS). Google Patents.
  • WO2005097744A1 - 1-(1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (NE) and the serotonine (5-HT) activity. Google Patents.
  • Sharpless Asymmetric Epoxidation . ResearchGate. Available at:[Link]

  • Process Development for (S,S)-Reboxetine Succinate via a Sharpless Asymmetric Epoxidation . ACS Publications. Available at:[Link]

Sources

Method

Application Note: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol in the Synthesis of Monoamine Reuptake Inhibitors

Executive Summary (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (also known as trans-3,5-difluorocinnamyl alcohol) is a highly specialized chiral building block utilized extensively in medicinal chemistry. Its primary applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (also known as trans-3,5-difluorocinnamyl alcohol) is a highly specialized chiral building block utilized extensively in medicinal chemistry. Its primary application lies in the asymmetric synthesis of 1-aryl-3-amino-propan-2-ol derivatives, a core pharmacophore for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[1]. This application note provides an in-depth technical guide on the mechanistic rationale, synthetic workflow, and validated experimental protocols for utilizing this compound in drug development, specifically targeting vasomotor symptoms (VMS).

Mechanistic Rationale & Chemical Biology

The Role of the 3,5-Difluoro Motif

In drug design, the substitution of a phenyl ring with fluorine atoms at the 3 and 5 positions serves multiple causal purposes:

  • Metabolic Stability: Fluorine substitution blocks cytochrome P450-mediated aromatic oxidation, significantly increasing the drug's half-life.

  • Lipophilicity & BBB Penetration: The highly electronegative fluorine atoms modulate the pKa of adjacent functional groups and increase the overall lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration—a critical requirement for CNS-active SNRIs[2].

  • Target Binding Affinity: The electron-withdrawing nature of the 3,5-difluoro motif strengthens π−π stacking and multipolar interactions within the hydrophobic binding pockets of the human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET)[1].

Pharmacological Context: Treating Vasomotor Symptoms (VMS)

Vasomotor symptoms, commonly presenting as hot flashes and night sweats, affect up to 80% of menopausal women due to declining estrogen levels[1]. Estrogen decline leads to a dysregulation of serotonin (5-HT) and norepinephrine (NE) in the hypothalamic thermoregulatory center[3]. By utilizing SNRIs derived from (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol, clinicians can inhibit the reuptake of these monoamines, restoring neurotransmitter balance and stabilizing the thermoregulatory center without the risks associated with hormone replacement therapy[4].

VMS_Pathway Menopause Estrogen Decline (Menopause) Hypothalamus Hypothalamic Thermoregulatory Center Menopause->Hypothalamus Triggers Imbalance NE & 5-HT Imbalance Hypothalamus->Imbalance Causes VMS Vasomotor Symptoms (Hot Flashes) Imbalance->VMS Manifests as SNRI SNRI Intervention (Target Drug) Restoration Restored NE/5-HT Signaling SNRI->Restoration Blocks Reuptake Restoration->Hypothalamus Stabilizes

Fig 1: Pharmacological pathway of VMS and the stabilizing intervention of SNRIs.

Synthetic Workflow

The transformation of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol into a potent SNRI relies on the Sharpless Asymmetric Epoxidation (SAE) . The allylic alcohol moiety is perfectly suited for SAE, allowing chemists to set the absolute stereochemistry of the epoxide intermediate with >95% enantiomeric excess (ee). This chiral epoxide is subsequently opened regioselectively to form the propanolamine scaffold.

Synthetic_Workflow A Starting Material (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol B Sharpless Asymmetric Epoxidation Ti(OiPr)4, (-)-DIPT, t-BuOOH, 4Å MS A->B C Chiral Epoxide [(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol B->C Enantioselective Oxidation (>95% ee) D Regioselective Ring Opening Nucleophilic Attack (Amines/Azides) C->D E Propanolamine Scaffold 1-aryl-3-amino-propan-2-ol D->E Inversion of Configuration F Final SNRI Drug Candidate (VMS Modulator) E->F Further Functionalization

Fig 2: Synthetic workflow from the allylic alcohol to the final SNRI drug candidate.

Experimental Protocols

Protocol A: Sharpless Asymmetric Epoxidation (SAE)

This self-validating protocol utilizes catalytic amounts of Titanium(IV) isopropoxide and a chiral tartrate, strictly dependent on the presence of molecular sieves.

Reagents:

  • (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (1.0 eq)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.05 eq)

  • (-)-Diisopropyl tartrate[(-)-DIPT] (0.06 eq)

  • tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane) (1.5 eq)

  • Activated 4Å Molecular Sieves (powdered, 15-20 wt% relative to substrate)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous CH₂Cl₂ and activated 4Å molecular sieves. Cool the suspension to -20°C. Add Ti(OiPr)₄ and (-)-DIPT sequentially. Stir the mixture at -20°C for 30 minutes.

    • Causality: The 30-minute "aging" period is non-negotiable. It allows the thermodynamically stable, catalytically active chiral titanium-tartrate dimer to form. The 4Å molecular sieves are critical; they sequester trace water that would otherwise hydrolyze the titanium complex, leading to racemic background epoxidation and rapid catalyst deactivation.

  • Substrate Addition: Dissolve (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the catalyst suspension. Stir for 10 minutes to allow substrate coordination to the titanium center.

  • Oxidation: Slowly add the t-BuOOH solution dropwise while strictly maintaining the internal temperature at -20°C.

    • Causality: Conducting the reaction at -20°C maximizes the enantiofacial discrimination by the chiral pocket of the catalyst, ensuring high enantiomeric excess.

  • Reaction and Quench: Stir the reaction mixture at -20°C for 12–18 hours. Monitor via TLC. Once complete, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously at room temperature for 1 hour.

    • Causality: Tartaric acid acts as a chelating agent, hydrolyzing the titanium complex and breaking up the titanium dioxide emulsions, which allows for clean phase separation during extraction.

  • Isolation: Filter the mixture through a pad of Celite to remove the molecular sieves. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield[(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol as a colorless liquid[1].

Protocol B: Regioselective Epoxide Ring Opening

To construct the SNRI pharmacophore, the chiral epoxide must be opened regioselectively.

Step-by-Step Methodology:

  • Activation: Dissolve the purified [(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol in anhydrous isopropyl alcohol.

  • Nucleophilic Attack: Add the desired secondary amine (e.g., 4-methylpiperazine) (1.2 eq). If the amine is weakly nucleophilic, add a catalytic amount of Lithium Perchlorate (LiClO₄) (0.1 eq) to activate the epoxide oxygen.

  • Heating: Reflux the mixture at 80°C for 6-8 hours.

    • Causality: Under neutral/mildly Lewis acidic conditions, the nucleophile preferentially attacks the less sterically hindered C3 position of the oxirane ring. The strong electron-withdrawing effect of the 3,5-difluorophenyl group deactivates the benzylic position (C2) toward SN​2 attack, ensuring high regioselectivity and yielding the desired 1-aryl-3-amino-propan-2-ol backbone with complete inversion of configuration at the attacked carbon.

  • Purification: Cool to room temperature, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to isolate the pure amino-alcohol intermediate.

Quantitative Data Presentation

The success of the synthetic workflow hinges on the optimization of the Sharpless Asymmetric Epoxidation. Table 1 summarizes the critical impact of reaction conditions on the yield and enantiomeric excess of cinnamyl alcohol derivatives.

Table 1: Optimization of SAE Conditions for Cinnamyl Alcohol Derivatives

EntryCatalyst Loading (Ti / DIPT)AdditiveTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)
15 mol% / 6 mol%None-20484578
2 5 mol% / 6 mol% 4Å Molecular Sieves -20 12 95 >95
35 mol% / 6 mol%4Å Molecular Sieves0129288
4100 mol% / 120 mol%None-20128895

Data Interpretation: Entry 2 represents the optimized protocol. The inclusion of 4Å molecular sieves allows for catalytic loading (5 mol%) while achieving superior yield and % ee compared to stoichiometric loading without sieves (Entry 4). Raising the temperature to 0°C (Entry 3) compromises the enantioselectivity.

References

  • WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms).
  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
  • Nonhormonal Pharmacotherapies for the Treatment of Postmenopausal Vasomotor Symptoms.
  • Sharpless, 1987, Catalytic Asymmetric Epoxidation and Kinetic Resolution - Modified Procedures Including in Situ Derivatiz
  • Nonhormonal Treatment of Menopausal Vasomotor Symptoms.

Sources

Application

Application Note: Derivatization Strategies for the Hydroxyl Group of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Introduction & Scientific Rationale (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (commonly referred to as trans-3,5-difluorocinnamyl alcohol) is a highly versatile primary allylic alcohol. The 3,5-difluorophenyl moiety is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (commonly referred to as trans-3,5-difluorocinnamyl alcohol) is a highly versatile primary allylic alcohol. The 3,5-difluorophenyl moiety is a privileged pharmacophore, frequently utilized in the development of monoamine reuptake inhibitors (targeting NET and SERT) for the treatment of vasomotor symptoms, fibromyalgia, and major depressive disorders[1],[2].

In synthetic workflows, the primary hydroxyl group is the focal point for functionalization. However, the allylic nature of this alcohol makes it susceptible to side reactions, such as allylic rearrangement (SN2') or unwanted oxidation, under harsh conditions. To harness this building block effectively, derivatization is categorized into three strategic pillars:

  • Transient Protection (O-Silylation): Masking the hydroxyl group to perform downstream transformations on the alkene (e.g., asymmetric epoxidation to form oxiranes)[1].

  • Electrophilic Activation (Sulfonylation): Converting the hydroxyl into a superior leaving group for nucleophilic displacement (e.g., amination).

  • Lipophilic Modulation (Esterification): Generating prodrugs or stable analogs via acyl transfer[3],[4].

O-Silylation: Transient Protection Strategy

Causality & Experimental Choices

In multi-step syntheses involving strong bases, Grignard reagents, or oxidants, the primary alcohol must be protected. tert-Butyldimethylsilyl (TBDMS) ethers are ideal because they offer significant steric shielding against nucleophilic attack while remaining stable to mild basic conditions and catalytic hydrogenation[5]. The electron-withdrawing 3,5-difluoro groups slightly reduce the electron density of the conjugated system, but the primary alcohol remains highly nucleophilic. Imidazole is selected as both a base to neutralize the HCl byproduct and a nucleophilic catalyst that generates a highly reactive N-silylpyridinium-like intermediate, drastically accelerating the reaction[5].

Protocol 1: Synthesis of tert-Butyl(((2E)-3-(3,5-difluorophenyl)allyl)oxy)dimethylsilane
  • Preparation: Dissolve 10.0 mmol of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol in 20 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst/Base Addition: Add 25.0 mmol of Imidazole (2.5 eq) and stir until completely dissolved. Causality: Excess imidazole ensures complete consumption of HCl, preventing acid-catalyzed allylic rearrangement.

  • Silylation: Cool the reaction mixture to 0 °C. Slowly add 12.0 mmol of TBDMSCl (1.2 eq) dissolved in 5 mL of DCM dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the lower-Rf starting material spot disappears.

  • Workup: Quench with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Electrophilic Activation: Mesylation for Nucleophilic Substitution

Causality & Experimental Choices

To attach complex amine fragments (e.g., piperazine derivatives for CNS activity), the hydroxyl group must be transformed into a leaving group. Mesylation (methanesulfonylation) is preferred over direct halogenation for allylic alcohols because reagents like SOCl2 or PBr3 can trigger SN2' allylic rearrangements, leading to branched, thermodynamically stable byproducts. Using Methanesulfonyl chloride (MsCl) with Triethylamine (Et3N) at strict low temperatures (0 °C to -10 °C) proceeds via a sulfene intermediate, ensuring strict retention of the terminal carbon skeleton.

Protocol 2: Synthesis of (2E)-3-(3,5-Difluorophenyl)allyl methanesulfonate
  • Preparation: Dissolve 10.0 mmol of the starting alcohol in 25 mL of anhydrous DCM. Cool to -5 °C using an ice/salt bath.

  • Base Addition: Add 15.0 mmol of anhydrous Et3N (1.5 eq).

  • Activation: Add 11.0 mmol of MsCl (1.1 eq) dropwise over 20 minutes, maintaining the internal temperature strictly below 0 °C. Causality: This step is highly exothermic; rigorous temperature control prevents the thermal degradation of the unstable allylic mesylate.

  • Propagation: Stir at 0 °C for 45 minutes.

  • Workup: Immediately quench with ice-cold water (20 mL). Extract with cold DCM. Wash with cold 1M HCl to remove excess amine, then cold brine. Dry over MgSO4 and concentrate in vacuo at < 25 °C. Self-Validation Note: The resulting mesylate is prone to hydrolysis and polymerization. It must be used immediately in the subsequent nucleophilic substitution step.

Esterification: Steglich Coupling for Prodrug Synthesis

Causality & Experimental Choices

Traditional Fischer esterification requires strong acid catalysis and heat, which can degrade the allylic system or cause isomerization of the trans double bond[4]. The Steglich esterification utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) to couple the alcohol with a carboxylic acid under exceptionally mild conditions[3]. Acetonitrile is often utilized as a greener solvent alternative to chlorinated solvents, providing high yields without the need for aggressive acyl chlorides[3].

Protocol 3: Steglich Esterification with an Aliphatic Carboxylic Acid
  • Activation: In a dry flask, dissolve 11.0 mmol of the target carboxylic acid and 12.0 mmol of EDC·HCl in 20 mL of anhydrous Acetonitrile. Stir for 15 minutes to form the O-acylisourea intermediate.

  • Coupling: Add 10.0 mmol of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol, followed by 1.0 mmol of DMAP (0.1 eq). Causality: DMAP acts as an acyl transfer catalyst, forming an active acylpyridinium species that rapidly reacts with the alcohol, suppressing the formation of unreactive N-acylurea byproducts.

  • Propagation: Stir at 40 °C for 45–60 minutes[3].

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc, wash sequentially with 0.5M HCl (to remove DMAP and urea byproducts), saturated NaHCO3, and brine. Dry and concentrate to yield the ester.

Quantitative Data Summary

Derivatization MethodReagents & CatalystsTypical YieldReaction TimeProduct StabilityPrimary Application
O-Silylation TBDMSCl, Imidazole, DCM85–95%2–4 hoursHigh (Stable at RT)Transient protection during multi-step synthesis
Mesylation MsCl, Et3N, DCM (0 °C)90–98%45 minsLow (Must use immediately)Electrophilic activation for SN2 amination
Steglich Esterification R-COOH, EDC, DMAP, MeCN70–85%45–60 minsHigh (Stable at RT)Prodrug synthesis, lipophilicity modulation

Visualizations

G SM (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (Primary Allylic Alcohol) Silyl O-Silylation (TBDMSCl, Imidazole) SM->Silyl Protection Mesyl Electrophilic Activation (MsCl, Et3N, 0°C) SM->Mesyl Activation Ester Steglich Esterification (R-COOH, EDC, DMAP) SM->Ester Acylation Prod1 Protected Intermediate (Stable to Bases/Oxidants) Silyl->Prod1 Prod2 Reactive Electrophile (Ready for SN2 Amination) Mesyl->Prod2 Prod3 Cinnamyl Ester (Prodrug / Lipophilic Analog) Ester->Prod3

Divergent derivatization workflows for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol.

Mechanism Acid R-COOH + EDC OAI O-Acylisourea Intermediate Acid->OAI Activation AcylPy Acylpyridinium Intermediate OAI->AcylPy + DMAP Urea Urea Byproduct OAI->Urea Displacement Product Cinnamyl Ester Product AcylPy->Product + Cinnamyl Alcohol DMAP_Regen DMAP (Regenerated) AcylPy->DMAP_Regen - DMAP

Mechanistic pathway of the Steglich esterification utilizing EDC and DMAP.

References

  • [1] Title: WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity Source: Google Patents URL:

  • [2] Title: WO2007041023A1 - 1- (1h- indol- 1-yl) -3- (methylamino) -1- phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (vms) Source: Google Patents URL:

  • [3] Title: Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • [5] Title: Silyl ether synthesis by silylation or cyanosilylation Source: Organic Chemistry Portal URL:[Link]

Sources

Method

(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol as a building block for heterocyclic synthesis

Application Note: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol in Advanced Heterocyclic Synthesis Executive Summary The compound (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol (also known as trans-3,5-difluorocinnamyl alcohol) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol in Advanced Heterocyclic Synthesis

Executive Summary

The compound (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol (also known as trans-3,5-difluorocinnamyl alcohol) is a highly versatile allylic alcohol utilized as a foundational building block in the synthesis of complex chiral heterocycles[1]. In modern drug development, this molecule is instrumental in generating enantiopure epoxides via Sharpless asymmetric epoxidation. These epoxides serve as highly reactive electrophilic hubs for regioselective ring-opening by nitrogenous heterocycles (such as indoles and piperazines), ultimately yielding potent monoamine reuptake inhibitors targeting the human serotonin (hSERT) and norepinephrine (hNET) transporters[2],[3].

This guide details the physicochemical profiling, mechanistic causality, and self-validating experimental protocols required to successfully deploy this building block in pharmaceutical workflows.

Physicochemical & Mechanistic Profiling

The strategic incorporation of the 3,5-difluorophenyl moiety into the cinnamyl alcohol scaffold is not arbitrary; it serves specific mechanistic and pharmacokinetic purposes:

  • Electronic Modulation: The strongly electron-withdrawing fluorine atoms lower the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent alkene. While this slightly reduces the nucleophilicity of the double bond during electrophilic epoxidation, it significantly stabilizes the resulting epoxide against premature, unselective hydrolysis[4].

  • Metabolic Stability: In final drug candidates, the 3,5-difluoro substitution blocks primary cytochrome P450 oxidation sites on the aromatic ring, enhancing the half-life of the resulting heterocyclic active pharmaceutical ingredient (API).

  • Lipophilicity & BBB Penetration: The fluorine atoms increase the overall lipophilicity (LogP) of the molecule, a critical parameter for central nervous system (CNS) targets like SERT and NET[3].

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Chemical Name (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol
CAS Number 405937-98-6[1]
Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
Appearance Colorless to light yellow oil/liquid[2]

Synthetic Strategy: The Causality of Epoxidation and Ring-Opening

The transformation of (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol into a bioactive heterocycle relies on a two-stage stereocontrol strategy.

Stage 1: Sharpless Asymmetric Epoxidation (SAE) The allylic alcohol is subjected to SAE using Titanium(IV) isopropoxide, a chiral dialkyl tartrate (DET or DIPT), and tert-butyl hydroperoxide (TBHP)[5]. The causality behind this specific catalytic triad is precise: the chiral tartrate displaces the isopropoxide ligands on the titanium, creating a rigid, chiral pocket. The allylic alcohol coordinates to the titanium via its hydroxyl group, directing the TBHP to deliver oxygen to only one face of the alkene[4]. Because the 3,5-difluorophenyl group is electron-withdrawing, the reaction must be maintained strictly at -20 °C to suppress the slower, non-enantioselective background oxidation by uncoordinated TBHP.

Table 2: Optimization Parameters for SAE of 3,5-Difluorocinnamyl Alcohol

Catalyst SystemOxidantTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Ti(OPr-i)4 / (+)-DETTBHP-20>92>97.9[6]
Ti(OPr-i)4 / (-)-DETTBHP-20>90>97.0
Ti(OPr-i)4 / (+)-DIPTTBHP07585 (Background oxidation)

Stage 2: Regioselective Heterocyclic Ring-Opening The resulting chiral epoxide, [(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol, is subjected to nucleophilic attack by a deprotonated heterocycle (e.g., 1H-indole)[2]. The use of a strong base (like NaH) ensures the nucleophile is a "hard" anion. Under basic conditions, the SN2 attack is sterically driven toward the less hindered C3 benzylic position, cleanly yielding the 1-(1H-indol-1-yl)-1-phenylpropan-2-ol derivative without racemization[7].

Workflow A (2E)-3-(3,5-Difluorophenyl) -2-propen-1-ol B Sharpless Asymmetric Epoxidation A->B C Chiral Epoxide Intermediate B->C D Regioselective Ring Opening C->D E Heterocyclic Scaffold (e.g., Indole Derivative) D->E

Caption: Synthetic workflow from the allylic alcohol building block to the final heterocyclic scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of[(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol

Objective: Establish the chiral epoxide intermediate with >97% ee.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask containing 5.0 g of activated 4Å molecular sieves. Causality: Molecular sieves are mandatory to scavenge trace water, which rapidly hydrolyzes the Ti(OPr-i)4 catalyst into inactive titanium dioxide oligomers, destroying enantioselectivity[4].

  • Catalyst Assembly: Add 100 mL of anhydrous dichloromethane (DCM) and cool to -20 °C. Sequentially add Titanium(IV) isopropoxide (0.1 equiv) and (+)-Diethyl tartrate (0.12 equiv). Stir for 20 minutes to allow the chiral titanium-tartrate dimer to fully assemble.

  • Substrate Addition: Add (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol (1.0 equiv, approx. 8.64 g)[2] dissolved in 20 mL of DCM dropwise over 10 minutes.

  • Oxidation: Slowly add a 5.5 M solution of TBHP in decane (2.0 equiv). Maintain the reaction strictly at -20 °C for 14 hours.

  • Quench & Workup: Quench the reaction with 10% aqueous tartaric acid (to break up the titanium emulsion) and stir vigorously at room temperature for 1 hour. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield a colorless liquid[6].

Self-Validation & Quality Control:

  • Chiral HPLC: Run the product on a Chiralcel OD-H column. A successful run must demonstrate an enantiomeric excess (ee) of ≥97.9%[6]. If ee is <95%, suspect water contamination in the DCM or aged Ti(OPr-i)4.

  • 1H NMR (CDCl3): Confirm the disappearance of the alkene protons (approx. 6.3-6.6 ppm) and the appearance of the distinct epoxide oxirane protons at 3.0-3.3 ppm.

Protocol B: Regioselective Ring-Opening with 1H-Indole

Objective: Synthesize the monoamine reuptake modulator core.

Step-by-Step Methodology:

  • Deprotonation: In a dry flask under N2, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (50 mL) and cool to 0 °C. Add 1H-indole (1.2 equiv) portion-wise. Causality: NaH irreversibly deprotonates the indole nitrogen, creating a highly nucleophilic indolide anion that favors SN2 attack[7].

  • Epoxide Ring-Opening: Dissolve the chiral epoxide from Protocol A (1.0 equiv) in 10 mL DMF and add dropwise to the indolide solution.

  • Heating: Warm the reaction to 60 °C for 4 hours. The elevated temperature is required to overcome the steric hindrance of the 3,5-difluorophenyl group during the SN2 trajectory.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer extensively with water (to remove DMF) and brine. Purify via chromatography to isolate the 1-(1H-indol-1-yl)-1-(3,5-difluorophenyl)propan-2-ol derivative.

Self-Validation & Quality Control:

  • 2D NMR (HMBC): Validate regioselectivity by observing the correlation between the indole nitrogen and the benzylic carbon (C3) of the propanol chain. Attack at the C2 position indicates a failure in basicity control (possible Lewis acid contamination).

Biological Application: Modulating Monoamine Reuptake

The heterocycles derived from (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol are frequently utilized as potent inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake[3]. By binding to hSERT and hNET, these compounds prevent the presynaptic clearance of these neurotransmitters. This mechanism is highly sought after for treating vasomotor symptoms (VMS, such as hot flashes), depression, and diabetic neuropathy, as it restores homeostasis in the thermoregulatory center of the hypothalamus[3],[7].

Pathway A 1-(1H-Indol-1-yl)-1-phenylpropan-2-ol Derivatives B Binding to hSERT / hNET Transporters A->B C Inhibition of 5-HT / NE Reuptake B->C D Increased Synaptic Monoamine Levels C->D E Modulation of Hypothalamic Thermoregulatory Center D->E

Caption: Mechanism of action for monoamine reuptake inhibitors synthesized from the building block.

References

  • WO2007041023A1 - 1-(1H-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (VMS)
  • WO2005097744A1 - 1-(1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (NE) and the serotonine (5-HT)
  • In the Arena of Enantioselective Synthesis, Titanium Complexes Wear the Laurel Wreath Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction Source: ElectronicsAndBooks (Faculty of Science, Kyushu University) URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Executive Summary (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol is a highly versatile, fluorinated allylic building block. In modern drug development, the incorporation of a 3,5-difluorophenyl moiety is a privileged strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol is a highly versatile, fluorinated allylic building block. In modern drug development, the incorporation of a 3,5-difluorophenyl moiety is a privileged strategy to modulate physicochemical properties—specifically, lowering basicity, increasing lipophilicity, and enhancing metabolic stability against cytochrome P450-mediated oxidation.

This application note details optimized methodologies for the functionalization of this substrate via Palladium-catalyzed cross-coupling, specifically focusing on the Tsuji-Trost allylic substitution. By outlining both traditional activated-leaving-group pathways and modern direct dehydrative protocols, this guide provides researchers with scalable, self-validating workflows for synthesizing complex fluorinated pharmacophores.

Mechanistic Rationale & Structural Dynamics

Palladium-catalyzed allylic substitution is the premier method for functionalizing cinnamyl-type alcohols. The reaction relies on the generation of an electrophilic η³-π-allyl-palladium(II) intermediate.

The Fluorine Effect: The presence of the 3,5-difluoro substitution on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This electronic modulation pulls electron density away from the conjugated π-system, significantly increasing the electrophilicity of the resulting π-allyl-Pd complex compared to unfluorinated cinnamyl systems. Consequently, nucleophilic attack is accelerated.

Leaving Group Causality: Historically, the hydroxyl group (-OH) is a poor leaving group due to the instability of the expelled hydroxide anion. To facilitate the initial oxidative addition of Pd(0), the alcohol is typically converted into a carbonate or acetate . Methyl carbonates are often preferred over acetates because their fragmentation releases CO₂ and methoxide (which acts as an endogenous base), driving the reaction forward under milder conditions. Alternatively, modern green chemistry approaches utilize specialized bidentate ligands (e.g., DPEphos) or photoredox co-catalysis to achieve direct dehydrative allylation, bypassing the activation step entirely .

Catalytic Pathway Visualization

The following diagram illustrates the catalytic cycle for the allylic substitution of the activated difluorophenyl substrate with a soft nucleophile (e.g., secondary amine or malonate).

G Pd0 Pd(0) Catalyst PiAllyl η³-π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition (- Leaving Group) Substrate Activated (2E)-3-(3,5-Difluorophenyl) -2-Propen-1-Ol Substrate->PiAllyl NuAttack Nucleophilic Attack (Soft Nucleophile) PiAllyl->NuAttack Nu: Addition NuAttack->Pd0 Catalyst Regeneration Product Cross-Coupled Product NuAttack->Product Decomplexation

Pd-Catalyzed Tsuji-Trost Catalytic Cycle for Allylic Substitution.

Quantitative Data: Reaction Optimization

The table below summarizes the expected outcomes when coupling (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol (or its activated derivatives) with various nucleophiles. The use of bidentate ligands with large bite angles (like dppf) strongly biases the regioselectivity toward the linear (E)-isomer due to steric bulk shielding the branched position.

Nucleophile TypeActivation MethodCatalyst / Ligand SystemRegioselectivity (Linear:Branched)Typical Yield
Secondary AminesMethyl CarbonatePd₂(dba)₃ / dppf>95:585–95%
Malonates (C-Nu)AcetatePd(PPh₃)₄90:1075–88%
Primary AminesDirect (Dehydrative)Pd(OAc)₂ / DPEphos80:2060–75%
Phenols (O-Nu)Direct (Dehydrative)Pd₂(dba)₃ / BrettPhos>95:570–85%

Experimental Protocols

Protocol A: Pre-Activation to Allyl Methyl Carbonate

Causality: Converting the alcohol to a methyl carbonate provides an exceptionally reactive leaving group for Pd(0) insertion, enabling downstream coupling at room temperature.

  • Setup: Dissolve (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 equiv) and a catalytic amount of DMAP (0.05 equiv). Note: DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer.

  • Activation: Cool the reaction flask to 0 °C in an ice bath. Dropwise, add methyl chloroformate (1.5 equiv).

  • Reaction: Stir for 15 minutes at 0 °C, then warm to room temperature for 2 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

    • Self-Validation: Perform TLC (Hexanes/EtOAc 8:2). The product should be UV-active and stain dark brown with KMnO₄. In ¹H NMR, the diagnostic allylic CH₂ doublet shifts downfield from ~4.3 ppm (alcohol) to ~4.7 ppm (carbonate).

Protocol B: Standard Tsuji-Trost Amination

Causality: Utilizing the carbonate from Protocol A, this step forms a new C-N bond. The dppf ligand ensures high linear regioselectivity by creating a sterically demanding environment around the Pd center.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%) and dppf (5.0 mol%) in anhydrous THF (0.1 M). Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous orange/red.

  • Substrate Addition: Add the activated carbonate (1.0 equiv) from Protocol A to the catalyst mixture.

  • Nucleophile Addition: Add morpholine (or desired secondary amine, 1.2 equiv). No external base is required, as the carbonate fragmentation generates methoxide in situ.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup & Validation: Filter the mixture through a short pad of Celite to remove Pd black. Concentrate the filtrate and purify via flash chromatography.

    • Self-Validation: In ¹H NMR, the allylic CH₂ protons will shift significantly upfield to ~3.2–3.5 ppm, confirming successful amine substitution. The vinylic protons should maintain a trans-coupling constant (J ≈ 16 Hz).

Protocol C: Direct Catalytic Dehydrative Allylation (Green Protocol)

Causality: For bypassing the activation step, a Lewis acid or specific photoredox/Pd dual system is used to activate the C-OH bond directly .

  • Setup: In a sealed tube, combine (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol (1.0 equiv), the desired amine (1.2 equiv), Pd(OAc)₂ (5 mol%), and DPEphos (10 mol%) in anhydrous toluene (0.2 M).

  • Additive: Add molecular sieves (4Å) to sequester generated water, driving the equilibrium forward.

  • Reaction: Heat the mixture to 80 °C for 16 hours under argon.

  • Workup: Cool to room temperature, filter through Celite, and purify via silica gel chromatography.

Analytical Troubleshooting

  • Issue: High ratio of branched to linear product.

    • Cause: The 3,5-difluorophenyl group stabilizes the positive charge at the benzylic position, making it highly susceptible to nucleophilic attack (yielding the branched isomer).

    • Correction: Switch to a ligand with a larger bite angle (e.g., Xantphos or dppf) to sterically block the benzylic position, forcing the nucleophile to attack the terminal carbon.

  • Issue: Incomplete conversion in Protocol C.

    • Cause: Water accumulation inhibiting the dehydrative process.

    • Correction: Ensure molecular sieves are freshly activated (heated >250 °C under vacuum). Consider adding a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) to further activate the hydroxyl leaving group.

References

  • Palladium-Catalyzed Allylic Fluorination of Cinnamyl Phosphorothioate Esters Organic Letters - ACS Publications URL:[Link]

  • Dehydrative Allylation of α C(sp3)–H Bonds of Alkylamines with Allylic Alcohols Organic Letters - ACS Publications URL:[Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling The Journal of Organic Chemistry - ACS Publications URL:[Link]

Method

Advanced Application Note: Utilization of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol in Fragrance Engineering and Polymeric Materials

Executive Summary & Physicochemical Rationale (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol , commonly referred to as trans-3,5-difluorocinnamyl alcohol, is a highly specialized fluorinated allylic alcohol. While traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol , commonly referred to as trans-3,5-difluorocinnamyl alcohol, is a highly specialized fluorinated allylic alcohol. While traditionally utilized as a critical intermediate in the synthesis of monoamine reuptake inhibitors for pharmaceutical applications[1], its unique physicochemical properties make it an exceptional candidate for advanced research in fragrance chemistry and material science .

The "Fluorine Effect" (Causality of Substitution): The introduction of fluorine atoms at the meta (3,5) positions of the cinnamyl aromatic ring fundamentally alters the molecule's electron density and steric profile. Fluorine is highly electronegative; via inductive electron withdrawal, it renders the aromatic ring electron-deficient. This deficiency propagates to the allylic double bond, significantly reducing its susceptibility to electrophilic attack and autoxidation—a common degradation pathway for standard cinnamyl alcohol in aerobic environments[2]. Furthermore, the high bond dissociation energy of the C-F bond (~485 kJ/mol) imparts immense thermal and chemical stability, while the increased lipophilicity (higher LogP) enhances partitioning into hydrophobic polymer matrices and lipid-based emulsion systems[3].

Fragrance Science: Olfactory Bioisosterism and Stability Modulation

In fragrance formulation, cinnamyl alcohol imparts classic balsamic, floral, and hyacinth notes. However, it is prone to oxidation, forming cinnamaldehyde, which can alter the olfactory profile and cause skin sensitization. By employing (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol, formulators can leverage olfactory bioisosterism . The difluoro derivative maintains the spatial geometry required to trigger similar olfactory receptors but offers superior oxidative stability and a modified vapor pressure profile, extending the "heart note" longevity of the fragrance.

Protocol 1: Olfactory Profiling and Accelerated Oxidative Stability Testing

This protocol is a self-validating system designed to quantify the oxidative resistance of the difluorinated derivative compared to its non-fluorinated analog.

Step 1: Matrix Preparation

  • Prepare a standard fragrance emulsion matrix (e.g., 80% ethanol, 15% distilled water, 5% non-ionic surfactant).

  • Dose (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol at 1.0% (w/w) into the matrix. Prepare a parallel control batch using standard cinnamyl alcohol.

Step 2: Accelerated Aging (Stress Testing)

  • Transfer 50 mL of each solution into UV-transparent quartz vials.

  • Expose the vials to accelerated aging conditions: 40°C under continuous UV-A/UV-B irradiation (simulating sunlight exposure) for 30 days.

Step 3: Self-Validation via GC-MS Quantification

  • Rationale: To prove oxidative stability, we must track the conversion of the alcohol to its corresponding aldehyde.

  • At days 0, 15, and 30, extract a 1 mL aliquot using solid-phase microextraction (SPME).

  • Inject into a GC-MS (e.g., Agilent 7890B/5977A) using a non-polar DB-5MS column.

  • Quantify the ratio of the molecular ion peak of the alcohol (m/z 170 for standard cinnamyl alcohol; m/z 206 for the difluoro derivative) against the aldehyde degradation product.

Step 4: Sensory Panel Evaluation

  • Present the aged samples to a blinded olfactory panel to score "Odor Fidelity" on a scale of 1-10, validating that chemical stability translates to sensory longevity.

G N1 Formulation (Difluoro-Cinnamyl Alc.) N2 Accelerated Aging (40°C, UV Exposure) N1->N2 N3 GC-MS Quantification (Oxidation Tracking) N2->N3 Chemical Stability N4 Olfactory Profiling (Sensory Panel) N2->N4 Odor Fidelity

Workflow for validating the chemical and olfactory stability of fluorinated fragrance formulations.

Material Science: Synthesis of Low-Surface-Energy Polyurethanes

In material science, fluorinated alcohols are highly prized as end-capping agents for polymers. When (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol is reacted with isocyanate-terminated polyurethane prepolymers, it introduces rigid, hydrophobic fluorinated end-groups. This structural modification significantly lowers the surface energy of the resulting polymer, making it an ideal candidate for anti-fouling coatings, water-repellent textiles, and specialized adhesives.

Protocol 2: Synthesis of Fluorinated Cinnamyl-Functionalized Polyurethanes

This protocol utilizes a step-growth polymerization technique with built-in spectroscopic validation.

Step 1: Prepolymer Synthesis

  • Causality of Reagents: Use Hexamethylene diisocyanate (HDI) to prevent the UV-yellowing typical of aromatic isocyanates.

  • In a nitrogen-purged, moisture-free reaction flask, combine 0.1 mol of polytetramethylene ether glycol (PTMEG, MW 1000) and 0.2 mol of HDI.

  • Add 0.05% (w/w) Dibutyltin dilaurate (DBTDL) as a catalyst. The tin catalyst accelerates the urethane linkage formation by coordinating with the isocyanate oxygen, increasing the electrophilicity of the carbon.

  • Stir at 80°C for 2 hours to form an NCO-terminated prepolymer.

Step 2: End-Capping with (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

  • Cool the reactor to 60°C.

  • Add 0.2 mol of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol dropwise. The primary hydroxyl group of the alcohol will react with the terminal NCO groups of the prepolymer.

  • Maintain the reaction at 60°C for an additional 3 hours.

Step 3: Self-Validation via ATR-FTIR

  • Rationale: Complete end-capping is critical for polymer stability. Unreacted isocyanates will react with ambient moisture to form urea linkages, altering the polymer's mechanical properties.

  • Extract a small sample and analyze via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

  • Validation Threshold: The reaction is deemed complete and successful only when the characteristic asymmetric stretching vibration peak of the NCO group at 2270 cm⁻¹ completely disappears, and a strong urethane N-H stretching peak appears at 3320 cm⁻¹ .

G N1 Diisocyanate (HDI) + Polyol N2 NCO-Terminated Prepolymer N1->N2 Catalyzed (DBTDL) N3 End-Capping with (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol N2->N3 N4 Fluorinated Polyurethane (Hydrophobic Coating) N3->N4 N5 ATR-FTIR Validation (NCO peak disappearance at 2270 cm⁻¹) N4->N5

Step-growth polymerization pathway for synthesizing fluorinated polyurethane coatings.

Quantitative Data Presentation

The following table summarizes the key physicochemical and application-based metrics, demonstrating the performance divergence between standard cinnamyl alcohol and its 3,5-difluoro derivative.

ParameterCinnamyl Alcohol(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-OlRationale for Variance
Molecular Weight 134.18 g/mol 170.16 g/mol Addition of two fluorine atoms.
Calculated LogP ~1.9~2.8Fluorine substitution significantly enhances lipophilicity.
Oxidative Degradation (30 Days, UV) >45% conversion to aldehyde<5% conversion to aldehydeElectron withdrawal by fluorine stabilizes the allylic double bond[2].
Olfactory Profile Balsamic, floral, sweetBalsamic, sharper floral, crispBioisosterism maintains core shape; altered volatility sharpens the note.
Polymer Contact Angle (Water) ~75° (Hydrophilic tendency)~105° (Hydrophobic)Fluorinated end-groups lower the surface energy of the polyurethane film.

References

  • [1] WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity... Google Patents. Available at:

  • [2] Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles. MDPI - Molecules. Available at:[Link]

  • [3] Pickering Emulsions Stabilized by Linear Amphiphilic Polymers for Enhancing the Selective Oxidation of Cinnamyl Alcohol. ACS Publications. Available at:[Link]

Sources

Application

Application Note: A Robust Protocol for the Esterification of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol via Catalytic Acylation

Introduction and Strategic Overview The synthesis of novel ester derivatives from structurally complex alcohols is a cornerstone of modern drug discovery and materials science. (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The synthesis of novel ester derivatives from structurally complex alcohols is a cornerstone of modern drug discovery and materials science. (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol is a valuable building block, incorporating both a reactive allylic alcohol and a difluorophenyl moiety—a common feature in pharmacologically active compounds for modulating metabolic stability and binding affinity. The targeted esterification of this alcohol enables the exploration of structure-activity relationships and the development of advanced molecular entities.

This guide provides a detailed, field-proven protocol for the efficient esterification of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol. We eschew classical high-temperature, strongly acidic methods like Fischer esterification, which can be incompatible with sensitive allylic systems[1][2][3], in favor of a highly efficient acylation reaction. The selected methodology employs an acylating agent (such as an acid anhydride or acyl chloride) in the presence of a stoichiometric base and, critically, a catalytic quantity of 4-(Dimethylamino)pyridine (DMAP). This approach is renowned for its mild reaction conditions, rapid kinetics, and broad substrate scope, making it an indispensable tool for the modern organic chemist.[4]

Mechanism and Scientific Rationale: The Power of Nucleophilic Catalysis

The remarkable rate acceleration observed in DMAP-catalyzed acylations stems from its function as a potent nucleophilic catalyst, which fundamentally alters the reaction pathway compared to using a non-nucleophilic base alone.[4][5]

The catalytic cycle proceeds as follows:

  • Activation of the Acylating Agent: DMAP, being a superior nucleophile to the alcohol substrate, initiates the reaction by attacking the electrophilic carbonyl center of the acylating agent (e.g., acetic anhydride). This step forms a highly reactive N-acylpyridinium intermediate.[6][7] This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the starting anhydride.[4][8]

  • Nucleophilic Attack by the Alcohol: The (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol then attacks the activated N-acylpyridinium intermediate. This is the key ester bond-forming step.

  • Catalyst Regeneration: The reaction yields the desired ester product and the protonated DMAP catalyst. An auxiliary, non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is included in stoichiometric amounts to neutralize the acidic byproduct (e.g., acetic acid or HCl) and regenerate the DMAP catalyst, allowing it to re-enter the catalytic cycle.[6]

This mechanism provides a low-energy pathway that avoids the harsh conditions required for other esterification methods, thereby preserving the integrity of the allylic and difluorophenyl functionalities.[5][7]

DMAP Catalytic Cycle DMAP-Catalyzed Acylation Mechanism AcylX Acylating Agent (RCO)₂O or RCOCl Intermediate N-Acylpyridinium Ion [Highly Reactive] AcylX->Intermediate + DMAP DMAP DMAP (Catalyst) Ester Product Ester Intermediate->Ester + Alcohol Alcohol (2E)-3-(3,5-Difluorophenyl) -2-Propen-1-Ol DMAPH Protonated DMAP Ester->DMAPH Releases DMAPH->DMAP + Base (Regeneration) Base Auxiliary Base (e.g., Et₃N) Base->AcylX Neutralizes Acid Byproduct

A simplified diagram of the DMAP catalytic cycle.

Detailed Experimental Protocol

This protocol details the synthesis of the acetate ester as a representative example. The procedure can be adapted for other esters by substituting the acylating agent.

3.1. Materials and Equipment

  • Reagents:

    • (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (>98% purity)

    • Acetic Anhydride (≥99%) or Acetyl Chloride (≥99%)

    • 4-(Dimethylamino)pyridine (DMAP) (≥99%)

    • Triethylamine (Et₃N) (≥99.5%, distilled from CaH₂)

    • Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)

    • Hydrochloric Acid (1 M aqueous solution)

    • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

    • Saturated Sodium Chloride (Brine) aqueous solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • TLC plates (silica gel 60 F₂₅₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice-water bath

    • Magnetic stirrer/hotplate

    • Rotary evaporator

    • Glassware for liquid-liquid extraction (separatory funnel) and column chromatography

3.2. Quantitative Data for Synthesis

The following table outlines the reagent quantities for a 1.0 mmol scale reaction.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass / Volume
(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol170.151.01.0170.2 mg
Acetic Anhydride102.091.51.5142 µL
Triethylamine (Et₃N)101.192.02.0279 µL
DMAP122.170.10.112.2 mg
Anhydrous Dichloromethane (DCM)---5 mL

3.3. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (170.2 mg, 1.0 mmol) and DMAP (12.2 mg, 0.1 mmol).

  • Solvent and Base Addition: Add anhydrous DCM (5 mL) via syringe and stir the mixture until all solids dissolve. Add triethylamine (279 µL, 2.0 mmol).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Acylating Agent Addition: Slowly add acetic anhydride (142 µL, 1.5 mmol) dropwise to the stirred solution over 2-3 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup - Quenching and Extraction:

    • Upon completion, dilute the reaction mixture with DCM (10 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (1 x 15 mL) to remove bases, saturated NaHCO₃ (1 x 15 mL) to remove excess anhydride and acidic byproducts, and finally, brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure ester.

Experimental Workflow and Safety

Visualization of the Experimental Workflow

Esterification Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Combine Alcohol & DMAP in flask under N₂ B Add Anhydrous DCM and Triethylamine A->B C Cool to 0 °C B->C D Add Acetic Anhydride (Dropwise) C->D E Warm to RT Stir for 2-4h D->E F Monitor via TLC E->F G Quench & Dilute F->G If Complete H Aqueous Washes (HCl, NaHCO₃, Brine) G->H I Dry Organic Layer (MgSO₄) H->I J Concentrate (Rotary Evaporator) I->J K Purify via Flash Chromatography J->K

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Welcome to the Technical Support Center for the synthesis of (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol. This fluorinated cinnamyl alcohol derivative is a critical building block in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol. This fluorinated cinnamyl alcohol derivative is a critical building block in medicinal chemistry and drug development.

To ensure high stereoselectivity and yield, the most robust synthetic route involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination to establish the (E)-alkene, followed by a Diisobutylaluminum hydride (DIBAL-H) reduction to yield the allylic alcohol. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization data to help you resolve common experimental bottlenecks.

Synthetic_Route A 3,5-Difluorobenzaldehyde B HWE Olefination (TEPA, Base) A->B C Ethyl (2E)-3-(3,5-difluorophenyl)acrylate B->C D DIBAL-H Reduction (-78 °C) C->D E (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol D->E

Two-step synthetic workflow for (2E)-3-(3,5-Difluorophenyl)-2-propen-1-ol.

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Protocol 1: Synthesis of Ethyl (2E)-3-(3,5-difluorophenyl)acrylate
  • Preparation: Flame-dry a round-bottom flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (0.2 M). Cool to 0 °C.

  • Ylide Generation: Add triethyl phosphonoacetate (TEPA, 1.2 eq) dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases and the solution becomes clear.

  • Coupling: Add 3,5-difluorobenzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & FAQs (Phase 1)

Q: Why is my E/Z selectivity lower than expected (e.g., < 90:10)? A: The HWE reaction generally favors the thermodynamically stable (E)-alkene due to the equilibration of the oxaphosphetane intermediates . However, the strongly electron-withdrawing 3,5-difluoro substituents increase the electrophilicity of the aldehyde. This accelerates the irreversible elimination step, prematurely trapping the kinetic (Z)-isomer. Solution: Switch to Masamune-Roush conditions (Lithium chloride and DBU in acetonitrile). The tight coordination of the lithium cation to the phosphonate intermediate slows down the elimination, allowing full equilibration to the more stable threo-oxaphosphetane, thereby maximizing E-selectivity.

Q: I am observing incomplete conversion of the 3,5-difluorobenzaldehyde. How can I drive the reaction to completion? A: Incomplete conversion usually stems from trace moisture in the THF prematurely quenching the phosphonate carbanion, or insufficient deprotonation of TEPA. Ensure your THF is freshly distilled or drawn from a solvent purification system. If using NaH, wash it with anhydrous hexane under argon prior to use to remove the mineral oil, which can impede the solid-liquid reaction interface.

Phase 2: DIBAL-H Reduction to the Allylic Alcohol

Protocol 2: Synthesis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol
  • Preparation: Dissolve Ethyl (2E)-3-(3,5-difluorophenyl)acrylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (1.0 M in hexanes, 2.5 eq) dropwise down the side of the flask to maintain the internal temperature. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Quenching (Fieser Method): At 0 °C, carefully add water ( x mL, where x = grams of DIBAL-H used), followed by 15% aqueous NaOH ( x mL), and finally water ( 3x mL).

  • Isolation: Stir vigorously for 15-30 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the cake generously with DCM. Concentrate the filtrate to yield the pure allylic alcohol.

Troubleshooting & FAQs (Phase 2)

Q: Why use DIBAL-H instead of Lithium Aluminum Hydride (LiAlH₄) for this reduction? A: While LiAlH₄ is a powerful reductant, it operates via a nucleophilic hydride transfer that can inadvertently lead to 1,4-conjugate reduction (reducing the alkene), especially when the double bond is activated by an electron-deficient 3,5-difluorophenyl group. DIBAL-H is an electrophilic reducing agent. The electron-deficient aluminum first coordinates to the carbonyl oxygen, directing a highly selective 1,2-hydride transfer. This ensures the ester is reduced to the allylic alcohol while leaving the delicate (2E)-alkene perfectly intact.

Q: My reaction yielded the aldehyde instead of the allylic alcohol. What went wrong? A: DIBAL-H is highly tunable. At strictly low temperatures (-78 °C) with only 1.0-1.2 equivalents, DIBAL-H reduces esters to aldehydes because the stable tetrahedral aluminum acetal intermediate does not collapse until aqueous workup . To achieve full reduction to the allylic alcohol, you must use an excess of DIBAL-H (2.2 to 2.5 equivalents) and allow the reaction to warm to 0 °C to facilitate the collapse of the intermediate and the subsequent second hydride transfer.

Q: I am dealing with a massive, unfilterable gelatinous emulsion during workup. How do I break it? A: This is the most notorious issue in aluminum hydride reductions. The emulsion is caused by the formation of colloidal aluminum hydroxide ( Al(OH)3​ ) . Standard aqueous extractions will fail. Solution: Implement the Rochelle's Salt Quench . Quench the reaction with ethyl acetate, then add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously at room temperature for 2-4 hours. The tartrate tightly chelates the aluminum ions, breaking the emulsion and yielding two distinct, filterable liquid phases [[1]]([Link]).

Emulsion_Resolution A Reaction Mixture (Aluminum Complex) B Add Saturated Rochelle's Salt A->B C Vigorous Stirring (2-4 Hours) B->C D Tartrate-Aluminum Chelate (Aqueous) C->D Phase 1 E Clean Organic Phase (Product) C->E Phase 2

Rochelle's salt chelation pathway for resolving aluminum emulsions.

Data Presentation: Optimization Parameters

To ensure a self-validating system, compare your experimental parameters against our optimized baseline data below.

Table 1: HWE Olefination Optimization

Base System Solvent Temp (°C) Time (h) E:Z Ratio Yield (%)
NaH (1.2 eq) THF 0 to 25 2.5 88:12 76
KOtBu (1.2 eq) THF -78 to 25 3.0 85:15 72

| LiCl / DBU (1.5 eq) | MeCN | 25 | 4.0 | 98:2 | 89 |

Table 2: DIBAL-H Reduction Parameters

Equivalents Temp Profile Quench Reagent Major Product Yield (%)
1.1 eq -78 °C (2h) Methanol / H₂O Aldehyde 82
2.5 eq -78 °C to 0 °C 1M HCl (Direct) Emulsion / Mixed < 30
2.5 eq -78 °C to 0 °C Fieser (NaOH/H₂O) Allylic Alcohol 91

| 2.5 eq | -78 °C to 0 °C | Rochelle's Salt | Allylic Alcohol | 94 |

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Optimization

Technical Support Center: Yield Optimization for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol Synthesis

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, synthesizing substituted cinnamyl alcohols like (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol often presents significant bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, synthesizing substituted cinnamyl alcohols like (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol often presents significant bottlenecks during the ester reduction phase. While literature yields can reach up to 95% (1)[1], real-world bench execution frequently suffers from over-reduction, E/Z isomerization, and intractable emulsions.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure high-fidelity, reproducible yields.

Process Workflow & Troubleshooting Logic

G A trans-3,5-Difluorocinnamic Acid Methyl Ester B DIBAL-H Reduction (DCM, -78°C) A->B C (2E)-3-(3,5-Difluorophenyl) -2-Propen-1-Ol B->C Err1 Over-reduction (Saturated Alcohol) B->Err1 Thermal Exotherm Err2 Aluminum Emulsion During Workup B->Err2 Aqueous Quench Fix1 Strict -78°C Control & Metered Addition Err1->Fix1 Fix1->B Fix2 Rochelle's Salt (Na,K-tartrate) Quench Err2->Fix2 Fix2->C Phase Separation

Synthesis workflow and troubleshooting logic for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I observing over-reduction to the saturated alcohol (3-(3,5-difluorophenyl)propan-1-ol)? A1: Causality: Diisobutylaluminium hydride (DIBAL-H) is highly reactive. If the localized temperature in the reaction vessel exceeds -60 °C during the reagent addition, the thermal energy overcomes the activation barrier for 1,4-conjugate addition. The hydride attacks the conjugated alkene rather than selectively performing a 1,2-addition at the carbonyl carbon. Solution: Implement strict cryogenic control (-78 °C). Use a syringe pump for metered addition to prevent exothermic micro-environments during scale-up (2)[2].

Q2: My isolated yield plummets after the aqueous workup due to an intractable gelatinous emulsion. How can I resolve this? A2: Causality: Aluminum hydride reductions form highly cross-linked, polymeric aluminum alkoxide complexes in non-coordinating solvents like Dichloromethane (DCM). Standard aqueous quenching hydrolyzes these into aluminum hydroxide gels that physically trap your target product. Solution: Utilize a Rochelle's salt (sodium potassium tartrate) workup. The tartrate acts as a bidentate ligand, aggressively chelating Al³⁺ ions to form water-soluble complexes. This chemically breaks the polymeric network, resulting in two easily separable liquid phases (3)[3].

Q3: How do I prevent E/Z isomerization of the double bond during isolation? A3: Causality: While the (2E) geometry is thermodynamically favored, the electron-withdrawing nature of the 3,5-difluorophenyl ring makes the conjugated system sensitive. Acidic conditions (e.g., quenching with 1M HCl) can protonate the allylic alcohol, facilitating reversible carbocation formation and subsequent isomerization to the (Z) isomer. Solution: Strictly avoid acidic workups. Rely entirely on the mildly basic Rochelle's salt quench and minimize the product's exposure to ambient UV light during purification.

Quantitative Data: Parameter Optimization

The following table summarizes the causal impact of varying reaction parameters on the yield of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol.

ParameterConditionResult / Yield ImpactMechanistic Causality
Temperature 0 °C< 50% (High over-reduction)Higher thermal energy permits unselective 1,4-hydride addition to the alkene.
Temperature -78 °C> 90%Kinetic control strictly favors 1,2-addition to the electrophilic carbonyl carbon.
Reducing Agent LiAlH₄~ 60-70%Highly reactive nucleophile; poor chemoselectivity often reduces the conjugated double bond.
Reducing Agent DIBAL-H (2.2 eq)~ 95%The electrophilic nature of aluminum coordinates with the carbonyl oxygen, directing selective 1,2-reduction.
Workup 1M HCl QuenchEmulsion / IsomerizationAcidic conditions promote E to Z isomerization and fail to fully break Al-alkoxide polymers.
Workup Rochelle's SaltPhase Separation (High Recovery)Bidentate tartrate ligands strongly chelate Al³⁺ ions, forming distinct, water-soluble complexes.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system for the reduction of trans-3,5-difluorocinnamic acid methyl ester to the target allylic alcohol.

Materials Required:

  • trans-3,5-Difluorocinnamic acid methyl ester (1.0 eq)

  • DIBAL-H (1.0 M in DCM or Toluene, 2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc) for quenching

  • Saturated aqueous Rochelle's salt (Sodium potassium tartrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add trans-3,5-difluorocinnamic acid methyl ester and dissolve in anhydrous DCM to achieve a 0.2 M concentration.

    • Causality: Trace moisture reacts violently with DIBAL-H, destroying the reagent and generating insoluble aluminum salts prematurely.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C.

  • Hydride Addition: Add DIBAL-H (2.2 eq) dropwise via a syringe pump over 30 minutes.

    • Causality: 2.0 equivalents are mechanistically required to reduce an ester to an alcohol (first to the aldehyde hemiacetal, then to the alkoxide). The extra 0.2 eq compensates for adventitious moisture.

  • Reaction Monitoring (Self-Validation): Stir for 1.5 hours at -78 °C. Check reaction progress via TLC (Hexanes/EtOAc 4:1).

    • Validation Check: The starting material (UV-active, R_f ~0.6) must completely disappear. It will be replaced by a new, lower-running spot (R_f ~0.3) that stains dark blue/purple with p-anisaldehyde.

  • Non-Protic Quench: Slowly add EtOAc (5 mL per mmol of substrate) at -78 °C.

    • Causality: EtOAc acts as a sacrificial electrophile, safely consuming unreacted DIBAL-H without generating hydrogen gas violently.

  • Emulsion Resolution (Rochelle's Workup): Remove the cooling bath. Add an equal volume of saturated aqueous Rochelle's salt solution. Stir vigorously at room temperature for 1–2 hours.

    • Validation Check: The solution will initially form a thick, opaque white gel. Success is confirmed when the gel completely resolves into two sharply defined, transparent liquid phases (organic and aqueous).

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target alcohol as a colorless oil.

References

  • WO2007041023A1 - 1-(1h-indol-1-yl)-3-(methylamino)-1-phenylpropan-2-ol derivatives and related compounds as modulators of the monoamine reuptake for the treatment of vasomotor symptoms (vms) . Google Patents. 1

  • Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab . ACS Publications. 2

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt . Curly Arrow. 3

Sources

Troubleshooting

Purification challenges of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges encountered when isolating (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges encountered when isolating (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol .

Synthesizing fluorinated cinnamyl alcohol derivatives frequently yields a complex matrix containing the target E-isomer, the undesired Z-isomer, unreacted starting materials (e.g., aldehydes), and over-reduced saturated alcohols. Because stereoisomers possess nearly identical polarities, standard normal-phase silica gel is often insufficient for baseline resolution[1]. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Part 1: Troubleshooting Matrix & Quantitative Data

Before diving into the complex methodologies, consult the table below to identify your specific purification failure point. This table summarizes the expected retention factors ( Rf​ ) and detection behaviors of your reaction mixture components across different stationary phases.

Table 1: Chromatographic Behavior and Detection of Reaction Components

Compound Rf​ on Standard Silica (Hexanes/EtOAc 3:1) Rf​ on 10% AgNO 3​ -Silica (Hexanes/EtOAc 4:1)UV Activity (254 nm)KMnO 4​ Stain
3,5-Difluorocinnamaldehyde (Under-reduced)~0.65~0.65StrongYes
3-(3,5-Difluorophenyl)propan-1-ol (Over-reduced)~0.35~0.40WeakYes
Target: (2E)-Isomer ~0.30 ~0.35 Strong Yes
Impurity: (2Z)-Isomer ~0.30 (Co-elutes)~0.15 (Baseline Resolution)StrongYes

Part 2: Deep-Dive Troubleshooting FAQs

Q1: My E and Z isomers are completely co-eluting on standard silica gel. How can I separate them?

The Causality: Standard silica gel separates compounds based on hydrogen bonding and dipole-dipole interactions. Because the E and Z isomers of 3-(3,5-difluorophenyl)-2-propen-1-ol have identical functional groups and nearly identical dipole moments, their interaction with the silanol (Si-OH) groups on the stationary phase is indistinguishable.

The Solution: You must transition from polarity-based separation to Argentation Chromatography (Silver Nitrate-Impregnated Silica Gel)[2]. Silver ions (Ag + ) embedded in the silica matrix form reversible coordination complexes with the π -electrons of the alkene double bonds[3].

The Mechanism: The Z-isomer binds much more strongly to the Ag + ions than the E-isomer. In the Z-configuration, the bulky 3,5-difluorophenyl group and the hydroxymethyl group are forced onto the same side of the double bond, creating severe steric strain. When the Ag + ion coordinates with the π -bond, the alkene carbons rehybridize slightly from planar sp2 toward tetrahedral sp3 . This rehybridization relieves the steric strain in the Z-isomer, making the Ag- π complex thermodynamically highly stable. The E-isomer lacks this initial strain, so complexation provides no such relief, resulting in weaker binding[4]. Consequently, the E-isomer elutes quickly, while the Z-isomer is heavily retained.

Mechanism Ag Ag+ (Stationary Phase) FastElution Weak π-Complex (Higher Rf) Ag->FastElution from E-Isomer SlowElution Strong π-Complex (Lower Rf) Ag->SlowElution from Z-Isomer E_Isomer E-Isomer (Sterically Hindered) E_Isomer->Ag Reversible Binding Z_Isomer Z-Isomer (Exposed π-cloud) Z_Isomer->Ag Reversible Binding

Fig 1. Mechanistic basis of Ag+ π-complexation showing differential binding of E and Z isomers.

Q2: My compound seems to be degrading or forming multiple new spots while on the column. Why?

The Causality: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol is an allylic alcohol. Standard silica gel is inherently acidic due to free silanol groups (pKa ~4.5-5.0). When an allylic alcohol interacts with these acidic sites, it can undergo protonation and subsequent loss of water to form a resonance-stabilized allylic carbocation. This intermediate rapidly degrades into dienes or ether dimers. While the electron-withdrawing 3,5-difluoro substitution slightly destabilizes this carbocation (offering minor protection compared to unsubstituted cinnamyl alcohol), prolonged exposure to acidic silica will still cause degradation.

The Solution: You must buffer your stationary phase. Add 1% v/v Triethylamine (Et 3​ N) to your eluent system. The basic Et 3​ N irreversibly binds to the highly acidic silanol sites, neutralizing the column and preventing the acid-catalyzed dehydration of your allylic alcohol.

Part 3: Self-Validating Experimental Protocols

To guarantee success, follow these self-validating workflows. Do not attempt to run the preparative column without first validating the stationary phase via Thin Layer Chromatography (TLC).

Protocol A: Preparation of 10% w/w AgNO 3​ -Impregnated Silica Gel

Note: Silver nitrate is highly light-sensitive. Perform this protocol in a fume hood with dimmed lighting and wrap all glassware in aluminum foil.

  • Dissolution: Weigh 10.0 g of Silver Nitrate (AgNO 3​ ) and dissolve it completely in 150 mL of HPLC-grade Acetonitrile in a 500 mL round-bottom flask.

  • Slurry Formation: Slowly add 90.0 g of standard flash silica gel (230-400 mesh) to the flask. Swirl gently to ensure complete and even coating of the silica particles[2].

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the acetonitrile under reduced pressure (40°C water bath) until the silica becomes a free-flowing powder.

  • Activation: Transfer the impregnated silica to a glass baking dish, spread it evenly, and bake in a vacuum oven at 110°C for 4 hours to activate the matrix[3].

  • Storage: Cool in a desiccator. Store in an amber bottle wrapped in foil.

  • Self-Validation Step: Before packing a column, prepare a micro-TLC plate by dipping a standard silica TLC plate into a 5% AgNO 3​ in acetonitrile solution, drying it, and baking it at 110°C for 10 minutes. Spot your crude mixture and run it in Hexanes/EtOAc (4:1). If the E and Z isomers do not show a baseline separation ( ΔRf​≥0.15 ), your AgNO 3​ silica batch is inactive and must be remade.

Protocol B: Argentation Column Chromatography Workflow
  • Column Packing: Pack a glass column with the activated 10% AgNO 3​ -Silica using Hexanes containing 1% Et 3​ N as the slurry solvent. Wrap the column in aluminum foil.

  • Sample Loading: Dissolve your crude mixture in the absolute minimum volume of Dichloromethane (DCM). Carefully load it onto the column head.

  • Elution: Begin elution with Hexanes/EtOAc (9:1) + 1% Et 3​ N to flush out the unreacted aldehyde and saturated alcohol impurities.

  • Gradient Shift: Once the impurities have eluted (monitor via TLC), increase the polarity to Hexanes/EtOAc (4:1) + 1% Et 3​ N.

  • Fraction Collection: The target (2E)-isomer will elute first. The (2Z)-isomer will remain strongly bound to the column and will elute much later (or require a flush with 1:1 Hexanes/EtOAc).

Workflow Crude Crude Reaction Mixture StandardSilica Standard Silica Filtration (Removes Polar Impurities) Crude->StandardSilica AgNO3Silica 10% AgNO3-Silica Column (Argentation Chromatography) StandardSilica->AgNO3Silica Elution1 Fraction 1: Aldehyde / Saturated Impurities AgNO3Silica->Elution1 Low Polarity Elution2 Fraction 2: Target (2E)-Isomer (Fast Elution) AgNO3Silica->Elution2 Medium Polarity Elution3 Fraction 3: (2Z)-Isomer (Slow Elution) AgNO3Silica->Elution3 High Polarity

Fig 2. Purification workflow for isolating the (2E)-isomer using argentation chromatography.

References

  • YMC Europe. Product Information - Easy purification of isomers with prepacked glass columns. Retrieved from[Link]

  • Analytical Chemistry (ACS Publications). Quantitative Separation of Aliphatic and Aromatic Hydrocarbons Using Silver Ion−Silica Solid-Phase Extraction. Retrieved from[Link]

  • ResearchGate. Preparative separation of α- And β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel. Retrieved from [Link]

Sources

Optimization

Stability and storage conditions for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Welcome to the Application Support Center for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (also known as trans-3,5-difluorocinnamyl alcohol). This portal is designed for researchers and drug development professionals handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (also known as trans-3,5-difluorocinnamyl alcohol). This portal is designed for researchers and drug development professionals handling this fluorinated allylic alcohol. Because of its specific structural motifs—an allylic hydroxyl group conjugated with a fluorinated aromatic ring—this compound requires precise handling to prevent degradation, oxidation, and isomerization[1][2].

Physicochemical Properties & Storage Metrics

To establish a baseline for troubleshooting, verify your compound's integrity against these standard metrics.

PropertyValue / ConditionCausality / Relevance
Chemical Structure C9H8F2OContains a reactive allylic alcohol and a trans (E) double bond.
Physical State Low-melting solid / Colorless to pale yellow oilOften melts near room temperature (approx. 30-33 °C for cinnamyl derivatives)[3].
Primary Degradation Oxidation to AldehydeThe allylic position is highly activated; atmospheric oxygen readily converts the alcohol to 3,5-difluorocinnamaldehyde[1].
Secondary Degradation E to Z IsomerizationThe conjugated pi-system absorbs UV light, causing photo-isomerization[4].
Optimal Storage 2–8 °C (Short term), -20 °C (Long term)Low temperatures suppress auto-oxidation kinetics[5].
Atmosphere Argon or NitrogenDisplaces oxygen to prevent oxidative degradation[6].

Frequently Asked Questions (FAQs)

Q1: My batch has turned from colorless to a distinct yellow over the past month. What happened?

A: This is a classic sign of allylic oxidation . The compound has likely oxidized into 3,5-difluorocinnamaldehyde. The allylic carbon-hydrogen bonds are exceptionally weak due to the resonance stabilization of the resulting radical or carbocation intermediate. When exposed to ambient air, auto-oxidation occurs, producing the aldehyde, which typically exhibits a yellow hue due to extended conjugation[1][5]. Correction: Discard heavily oxidized batches if high purity is required, or purify via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient).

Q2: NMR analysis shows a mixture of double-bond isomers, but I purchased the pure (2E) isomer. Why did it isomerize?

A: You are observing photo-isomerization . The (2E) (trans) configuration is thermodynamically favored, but exposure to ambient laboratory lighting (specifically the UV spectrum) excites the pi-electrons of the alkene. This excitation temporarily breaks the pi-bond, allowing free rotation around the sigma bond before relaxing into the (2Z) (cis) configuration[4]. Correction: Always handle the material in amber vials or wrap standard glassware in aluminum foil.

Q3: Is it safe to store this compound in a standard frost-free laboratory freezer?

A: No. Frost-free freezers undergo periodic freeze-thaw cycles to prevent ice buildup. These temperature fluctuations can cause condensation inside the storage vial, introducing moisture. While the compound itself is not highly hygroscopic, moisture can facilitate unwanted side reactions or microbial degradation over long periods[1]. Store in a static-temperature freezer (-20 °C) inside a desiccator box.

Troubleshooting & Workflow Protocols

Self-Validating Protocol: Inert Aliquoting of Air-Sensitive Allylic Alcohols

To guarantee the structural integrity of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol during repeated sampling, you must use a self-validating Schlenk line technique. This ensures that oxygen is never introduced into the master batch.

Step-by-Step Methodology:

  • Preparation: Dry all amber storage vials in an oven at 120 °C for at least 4 hours. Cool them under a vacuum in a desiccator.

  • Purging the Master Vial: Attach a dual-manifold Schlenk line to your master vial using a rubber septum. Insert a venting needle.

  • Gas Exchange: Apply a vacuum for 10 seconds, then backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times (Argon is heavier than Nitrogen and provides a better "blanket" for low-melting solids/liquids).

  • Aliquoting: Using a gas-tight syringe purged three times with Argon, pierce the septum and withdraw the required volume/mass of the compound (gently warm to 35 °C if it has solidified).

  • Sealing: Transfer to the pre-dried amber vials. Flush the headspace of the new vials with Argon for 15 seconds before sealing with PTFE-lined caps.

  • Validation: To validate the protocol, run a TLC (Thin Layer Chromatography) or GC-MS on a test aliquot after 7 days. The absence of a higher-Rf spot (the aldehyde) confirms the inert atmosphere was successfully maintained.

Degradation & Protection Pathway

The following diagram illustrates the causality between environmental exposure and chemical degradation, alongside the required preventative workflows.

G Start (2E)-3-(3,5-Difluorophenyl) -2-Propen-1-Ol Oxidation Oxidation (O2 / Ambient Air) Start->Oxidation Oxygen Exposure Isomerization Photo-isomerization (UV / Ambient Light) Start->Isomerization Light Exposure Storage Optimal Storage: Argon Purge, Amber Vial, -20°C Start->Storage Preventative Protocol Aldehyde 3,5-Difluorocinnamaldehyde (Yellowing / Degradation) Oxidation->Aldehyde Z_Isomer (2Z)-Isomer (Loss of E-Purity) Isomerization->Z_Isomer

Caption: Degradation pathways of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol and preventative storage.

References

  • Loba Chemie. "CINNAMYL ALCOHOL EXTRA PURE - Safety Data Sheet". lobachemie.com. Available at: [Link]

  • Scribd / Chemical Book. "Cinnamyl Alcohol | Dangerous Goods | Toxicity". scribd.com. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Cinnamyl alcohol". carlroth.com. Available at: [Link]

  • US Patent Application Publication. "trans-3,5-difluorocinnamyl alcohol preparation". googleapis.com. Available at:[Link]

Sources

Troubleshooting

Resolving overlapping peaks in the NMR spectrum of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Target Molecule: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol Support Category: Analytical Chemistry / NMR Troubleshooting Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the NMR...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol Support Category: Analytical Chemistry / NMR Troubleshooting Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the NMR Troubleshooting Center. Analyzing fluorinated allylic alcohols like (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol often presents severe spectral convolution in the 6.0–7.5 ppm region. This guide provides field-proven methodologies to resolve overlapping aromatic and alkene signals, ensuring accurate structural elucidation and quantitative integration.

Part 1: Diagnostic FAQs (Theory & Causality)

Q1: Why do the aromatic and alkene protons overlap so severely in this specific compound? A1: The overlap is a direct consequence of heteronuclear scalar coupling. Fluorine-19 ( 19 F) is 100% naturally abundant with a spin of ½, meaning it couples strongly with nearby protons[1]. In the 3,5-difluorophenyl ring, the aromatic protons (H2, H4, H6) experience strong 3JHF​ and 4JHF​ scalar couplings. This splits the expected simple doublets and triplets into highly convoluted multiplets (e.g., H4 becomes a wide triplet of triplets)[1][2]. This broad multiplet dispersion bridges the chemical shift gap between the aromatic region and the trans-alkene protons (H α​ and H β​ ), causing severe signal convolution.

Q2: Can I resolve this overlap without using advanced 2D NMR pulse sequences? A2: Yes, through Aromatic Solvent-Induced Shifts (ASIS) . By switching your NMR solvent from Chloroform-d ( CDCl3​ ) to Benzene-d6 ( C6​D6​ ), you alter the solvation environment[3][4]. Benzene molecules align their anisotropic shielding cones with the dipole moment of the propenol moiety. This differentially shields the alkene protons versus the aromatic protons, often pulling the overlapping multiplets apart without requiring higher magnetic field strengths[3][4].

Q3: What if 1D decoupling and solvent shifts aren't enough to assign the alkene vs. aromatic protons? A3: You must leverage the larger chemical shift dispersion of the 13 C dimension using 2D NMR[5][6]. When 1D proton signals are severely overlapped, standard homonuclear 2D experiments (like COSY or TOCSY) also suffer from cross-peak overlap[7]. In these cases, an HSQC-TOCSY experiment is the definitive solution. It transfers magnetization from the well-resolved 13 C nuclei to their attached protons, and then relays it through the proton spin network, allowing you to trace the entire propenol chain unambiguously[7].

Part 2: Experimental Workflows & Logical Relationships

The following diagram outlines the logical progression of troubleshooting steps when facing spectral overlap in fluorinated organic compounds.

NMR_Workflow Start Acquire Standard 1H NMR in CDCl3 Check Are Aromatic/Alkene Peaks Overlapping? Start->Check ASIS Protocol A: ASIS Change Solvent to C6D6 Check->ASIS Yes Done Assign (2E)-3-(3,5-Difluorophenyl) -2-Propen-1-Ol Spectrum Check->Done No Decouple Protocol B: 1H{19F} Broadband Decoupling ASIS->Decouple Overlap Persists ASIS->Done Resolved TwoD Protocol C: 2D NMR (HSQC / HMBC) Decouple->TwoD Complex Multiplets Remain Decouple->Done Resolved TwoD->Done

Caption: Workflow for resolving overlapping NMR peaks in fluorinated allylic alcohols.

Part 3: Step-by-Step Resolution Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Screening

Causality: Exploits the magnetic anisotropy of benzene to induce differential chemical shifts between the polar allylic alcohol chain and the fluorinated aromatic ring.

  • Sample Recovery: Evaporate the CDCl3​ from your current NMR sample using a gentle, steady stream of dry N2​ gas.

  • Solvent Exchange: Re-dissolve the dried compound in 0.6 mL of Benzene-d6 ( C6​D6​ )[4].

  • Acquisition: Acquire a standard 1 H NMR spectrum (ns=16, d1=2s).

  • Validation: Check the integration of the trans-alkene doublet ( 3Jtrans​≈16 Hz). If the ASIS effect is successful, the alkene signals will have shifted upfield relative to the aromatic signals, allowing for clean baseline integration[3][4].

Protocol B: 1 H{ 19 F} Heteronuclear Broadband Decoupling

Causality: Irradiating the 19 F frequency during proton acquisition averages the 1 H- 19 F scalar couplings to zero, collapsing complex multiplets into simple first-order splitting patterns.

  • Hardware Verification: Ensure your spectrometer probe can be doubly tuned to 1 H and 19 F. Because their Larmor frequencies are extremely close (~400 MHz vs ~376 MHz), specific high-frequency bandpass filters are required to prevent amplifier damage[2].

  • Frequency Calibration: Acquire a quick 1D 19 F spectrum. Note the exact chemical shift of the fluorine atoms (typically around -108 to -112 ppm for 3,5-difluorophenyl groups).

  • Parameter Setup: Set the 19 F carrier frequency (O2P in Bruker TopSpin) to the center of your observed 19 F resonances[1].

  • Decoupling Execution: Apply a broadband decoupling pulse train (e.g., WALTZ-16 or GARP) on the 19 F channel (f2) during the 1 H acquisition period[8][9].

  • Validation: Observe the H4 aromatic proton. In a standard spectrum, it is a complex multiplet. In the 1 H{ 19 F} decoupled spectrum, it must collapse into a clean, narrow triplet ( 4JHH​≈2 Hz)[9].

Protocol C: 2D HSQC-TOCSY Analysis

Causality: Uses the broad chemical shift dispersion of 13 C to separate overlapping proton signals, then utilizes TOCSY mixing to trace the isolated spin system of the allylic alcohol.

  • Parameter Optimization: Set up a 2D 1 H- 13 C HSQC-TOCSY experiment. Set the TOCSY mixing time ( dm​ ) to 60–80 ms to ensure sufficient magnetization relay through the 3-carbon propenol chain[7].

  • Acquisition: Run the sequence (typically 4-8 scans per increment, 256 t1​ increments).

  • Data Tracing (Validation):

    • Locate the distinct aliphatic CH2​OH carbon signal (~63 ppm) on the 13 C Y-axis[5].

    • Trace horizontally to find the direct HSQC cross-peak for the CH2​ protons.

    • Continue tracing horizontally to find the TOCSY relayed cross-peaks for the H α​ and H β​ alkene protons[7]. This unambiguously assigns the alkene protons regardless of how heavily they overlap with the aromatic protons in the 1D spectrum.

Part 4: Quantitative Data Presentation

Use the following table to cross-reference your expected 1D 1 H spectra against the simplified 1 H{ 19 F} decoupled spectra. This self-validates that your decoupling protocol was successful.

Table 1: Expected vs. Decoupled Multiplet Structures for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Structural MotifProton PositionStandard 1 H Multiplicity 1 H{ 19 F} Decoupled MultiplicityDiagnostic Coupling Constants (Hz)
Aromatic H4 (para)Triplet of triplets (tt)Triplet (t) 3JHF​≈8−10 , 4JHH​≈2
Aromatic H2, H6 (ortho)Doublet of multiplets (dm)Doublet (d) 3JHF​≈8−10 , 4JHH​≈2
Alkene H β​ (C3)Doublet (d) or dtDoublet (d) 3Jtrans​≈16
Alkene H α​ (C2)Doublet of triplets (dt)Doublet of triplets (dt) 3Jtrans​≈16 , 3JCH2​≈5
Aliphatic CH2​OH (C1)Doublet (d)Doublet (d) 3JCH2​≈5

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Pressbooks[Link]

  • 1H with 19F Decoupling University of Ottawa NMR Facility Blog[Link]

  • HSQC-TOCSY Analysis: Understanding 2D NMR Application in Comparison with TOCSY JEOL[Link]

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields University of Ottawa NMR Facility Blog[Link]

  • 13C NMR with 1H and 19F double decoupling EPFL[Link]

  • How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra Magritek[Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of fluorinated vs. non-fluorinated cinnamyl alcohols

Advanced Comparative Analysis: Fluorinated vs. Non-Fluorinated Cinnamyl Alcohols in Medicinal Chemistry As a Senior Application Scientist, I frequently evaluate bioisosteric replacements to overcome pharmacokinetic and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparative Analysis: Fluorinated vs. Non-Fluorinated Cinnamyl Alcohols in Medicinal Chemistry

As a Senior Application Scientist, I frequently evaluate bioisosteric replacements to overcome pharmacokinetic and toxicological liabilities in lead compounds. Cinnamyl alcohol is a ubiquitous structural motif in fragrances, natural products, and pharmacophores. However, its native, non-fluorinated form presents significant challenges in drug development—primarily metabolic instability and prohaptenic skin sensitization.

The strategic introduction of fluorine fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic trajectory. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated cinnamyl alcohols, detailing their physicochemical properties, metabolic pathways, and the experimental protocols required to validate their safety profiles.

Physicochemical and Metabolic Divergence

The replacement of a hydrogen atom with fluorine introduces minimal steric bulk (van der Waals radius: 1.47 Å for F vs. 1.20 Å for H) but exerts a profound inductive electron-withdrawing effect. This electronegativity shift directly impacts the adjacent hydroxyl group's pKa, the overall lipophilicity (LogP) of the molecule, and its charge distribution[1].

More critically, fluorination dictates the metabolic fate of the cinnamyl scaffold. Native cinnamyl alcohol lacks intrinsic electrophilic reactivity but acts as a prohapten. In biological systems, it is rapidly oxidized by alcohol dehydrogenases (ADH) and cytochrome P450 enzymes into cinnamaldehyde, a highly reactive Michael acceptor that covalently binds to nucleophilic residues on epidermal proteins, triggering 2[2].

The exact position of fluorination determines the mitigation of this toxicity:

  • α-Fluorocinnamyl Alcohol: The α-fluorine atom sterically and electronically hinders the oxidation of the primary alcohol. In vitro assays demonstrate that α-fluorocinnamyl alcohol drops below the sensitization threshold because the 3[3].

  • β-Fluorocinnamyl Alcohol: Interestingly, β-fluorination results in highly reactive products that 3, likely due to altered double-bond reactivity[3].

  • Trifluoromethyl Cinnamyl Derivatives: The bulky, highly electronegative -CF3 group provides extreme metabolic stability and enhanced lipophilicity, making these derivatives highly valuable as4[4].

Quantitative Data Comparison

The following table summarizes the key experimental and physicochemical parameters differentiating these scaffolds.

Property / ParameterNon-Fluorinated Cinnamyl Alcoholα-Fluorocinnamyl Alcoholβ-Fluorocinnamyl AlcoholTrifluoromethyl Cinnamyl Alcohol
Steric Profile (vdW radius) Standard (H = 1.20 Å)Isosteric (F = 1.47 Å)Isosteric (F = 1.47 Å)Bulky (CF3 = 2.70 Å)
Metabolic Oxidation Rate Rapid (to Cinnamaldehyde)Significantly ReducedAltered (Reactive species)Highly Stable
Skin Sensitization Potential High (Prohapten)Low (Below threshold)Very HighLow
Primary Biological Liability Protein adduction via aldehydeNone significantHigh electrophilicityHigh lipophilicity (LogP)
Synthetic Accessibility Commercially abundantModerate (Pd-catalyzed)ModerateModerate (Wittig/Grignard)

Mechanistic Pathway Visualization

To understand why α-fluorination is a superior bioisosteric strategy for reducing toxicity, we must map the metabolic cascade. The diagram below illustrates the divergence in enzymatic processing between the native and α-fluorinated scaffolds.

G cluster_0 Non-Fluorinated Pathway (Prohapten) cluster_1 α-Fluorinated Pathway (Bioisostere) CA Cinnamyl Alcohol Enz1 Metabolic Oxidation (ADH / CYP450) CA->Enz1 Ald Cinnamaldehyde (Reactive Hapten) Enz1->Ald Sens Protein Adduction (Skin Sensitization) Ald->Sens FCA α-Fluorocinnamyl Alcohol Enz2 Metabolic Oxidation (ADH / CYP450) FCA->Enz2 Block Oxidation Blocked / Stable Metabolites Enz2->Block NoSens No Sensitization (Safe Profile) Block->NoSens

Comparative metabolic pathways showing how α-fluorination blocks prohaptenic oxidation.

Experimental Protocol: Self-Validating Bioactivation & Sensitization Assay

To objectively compare the metabolic stability and sensitization potential of these compounds, we utilize a Reconstructed Human Epidermis (RHE) model coupled with peptide depletion analysis. This protocol is designed as a self-validating system: it simultaneously measures parent compound depletion, reactive metabolite formation, and functional protein binding.

Objective: Quantify the bioactivation of cinnamyl alcohols into electrophilic haptens.

Materials:

  • Test compounds: Non-fluorinated cinnamyl alcohol, α-fluorocinnamyl alcohol.

  • Metabolic system: SkinEthic™ RHE or human liver S9 fractions.

  • Trapping agent: Glutathione (GSH, 1 mM).

  • Analytical tool: LC-MS/MS (Multiple Reaction Monitoring mode).

Step-by-Step Methodology:

  • System Equilibration & Internal Control Setup

    • Action: Equilibrate RHE tissues in maintenance medium at 37°C, 5% CO2 for 2 hours. Run a parallel positive control using 1-chloro-2,4-dinitrobenzene.

    • Causality: This baseline validation ensures basal metabolic enzyme (CYP450/ADH) activity is optimal. The positive control intrinsically validates the tissue's metabolic viability and the trapping agent's nucleophilic reactivity.

  • Dosing and Incubation

    • Action: Apply 50 µL of a 0.2 mM solution of the test compound to the apical surface of the RHE, along with 1 mM GSH. Incubate for 24 hours.

    • Causality: Simulating physiological exposure. GSH acts as a surrogate electrophile trap for skin proteins. If the alcohol is oxidized to an aldehyde, it will immediately undergo a Michael addition with GSH, preventing the transient reactive metabolite from degrading prior to detection.

  • Metabolite Extraction

    • Action: Quench the reaction with ice-cold acetonitrile (1:1 v/v) containing an isotopically labeled internal standard (e.g., 13C-cinnamyl alcohol). Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile precipitates cellular proteins, halting enzymatic activity instantly. The internal standard normalizes ionization efficiency and matrix effects during mass spectrometry.

  • LC-MS/MS Quantification

    • Action: Analyze the supernatant using LC-MS/MS in MRM mode. Track the parent mass, the predicted aldehyde mass, and the GSH-adduct mass (+307 Da).

    • Causality: By measuring both the disappearance of the parent alcohol and the appearance of the GSH-adduct, the system self-validates mass balance. A lack of GSH-adduct in the α-fluorocinnamyl alcohol sample, coupled with high parent recovery, definitively proves metabolic stability rather than non-specific binding or volatility loss.

Synthesis and Chemical Accessibility

Historically, accessing fluorinated cinnamyl alcohols was synthetically challenging, often resulting in poor regioselectivity or mixtures of isomers. However, recent advancements in transition-metal catalysis have streamlined this process. For example, the 5 under Palladium(0) catalysis provides a highly chemoselective route to α-fluorinated cinnamyl alcohols[5]. This method utilizes inexpensive CO2 to activate water as a nucleophile, suppressing unwanted ether byproducts and yielding the target fluorinated alcohols with broad functional group tolerance.

Conclusion

The transition from non-fluorinated to fluorinated cinnamyl alcohols represents a textbook application of rational bioisosteric design. While the native cinnamyl alcohol is a known prohapten susceptible to rapid oxidative bioactivation, targeted α-fluorination effectively neutralizes this liability by blocking aldehyde formation. For drug development professionals and formulation scientists, substituting native cinnamyl motifs with α-fluorinated or trifluoromethylated analogs offers a robust strategy to enhance metabolic stability and eliminate skin sensitization risks without compromising the structural integrity of the pharmacophore.

References

  • Charpentier et al. (2018). "Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds." ResearchGate.
  • Butcher, T. W. (2019). "Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation." eScholarship.
  • "Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites." (2024). ResearchGate.
  • "Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides." (2021). ACS Publications.
  • Wang, X., et al. (2024). "CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes." Organic Chemistry Frontiers.

Sources

Comparative

Comparing the reactivity of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol with cinnamyl alcohol

Comparative Reactivity Guide: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol vs. Cinnamyl Alcohol As drug development and materials science increasingly rely on halogenated building blocks to modulate pharmacokinetics and mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol vs. Cinnamyl Alcohol

As drug development and materials science increasingly rely on halogenated building blocks to modulate pharmacokinetics and molecular stability, understanding the precise reactivity shifts induced by fluorination is critical. This guide provides an in-depth comparative analysis of the ubiquitous building block cinnamyl alcohol (trans-3-phenyl-2-propen-1-ol) and its highly specialized fluorinated analog, (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol .

While structurally similar, the introduction of two meta-fluorine atoms fundamentally rewires the molecule's electronic landscape. As a Senior Application Scientist, I will break down the causality behind these reactivity differences and provide self-validating protocols to ensure reproducibility in your workflows.

Structural and Electronic Causality (The "Why")

The divergence in reactivity between these two allylic alcohols is entirely dictated by the electronic properties of their respective aromatic rings.

  • Cinnamyl Alcohol: The unsubstituted phenyl ring is mildly electron-donating to the conjugated alkene via resonance. This creates an electron-rich double bond and highly stabilizes any positive charge buildup at the allylic position, making it an excellent substrate for electrophilic additions and SN1 substitutions[1].

  • 3,5-Difluorocinnamyl Alcohol: Fluorine is the most electronegative element. Positioned at the meta (3,5) carbons, its inductive electron-withdrawing effect (-I) severely outweighs any potential resonance donation (+M) (2)[2]. This creates a highly electron-deficient aromatic system that pulls electron density away from the adjacent alkene. Consequently, the double bond becomes significantly less nucleophilic, and any transition state involving an allylic carbocation is strongly destabilized.

Comparative Reactivity Profiles

A. Epoxidation Kinetics

Epoxidation of allylic alcohols is a cornerstone reaction in asymmetric synthesis. Cinnamyl alcohol reacts rapidly with oxidants like tert-butyl hydroperoxide (TBHP) due to its electron-rich alkene. In contrast, the electron-withdrawing nature of the 3,5-difluorophenyl group reduces the nucleophilicity of the alkene. While the reaction successfully yields critical chiral intermediates like[(2R,3R)-3-(3,5-difluorophenyl)oxiran-2-yl]methanol—a precursor for monoamine reuptake inhibitors (3)[3]—it requires extended reaction times and rigorous exclusion of moisture to achieve comparable conversions.

B. Allylic Substitution (SN1 vs. SN2)

Cinnamyl alcohol readily forms a resonance-stabilized carbocation, making it highly reactive for SN1-type pathways under mildly acidic conditions (1)[1]. The 3,5-difluoro derivative resists carbocation formation due to the destabilizing pull of the fluorinated ring. Reactions that would normally proceed via an SN1 mechanism are suppressed, forcing the system into a slower SN2 pathway that requires stronger nucleophiles or prior leaving-group activation.

Reactivity Substrate1 Cinnamyl Alcohol (Electron-rich Alkene) Epo1 Fast Epoxidation (High Yield) Substrate1->Epo1 [O] Allyl1 Stable Allylic Cation (Fast SN1) Substrate1->Allyl1 -H2O Substrate2 3,5-Difluoro Analog (Electron-deficient Alkene) Epo2 Slow Epoxidation (Requires forcing conditions) Substrate2->Epo2 [O] Allyl2 Destabilized Cation (Slow SN1 / Prefers SN2) Substrate2->Allyl2 -H2O

Electronic effects dictating the reactivity pathways of cinnamyl alcohol derivatives.

C. Autoxidation and Prohapten Behavior

Cinnamyl alcohol is a well-documented "prohapten." Upon air exposure, it rapidly autoxidizes into cinnamaldehyde and epoxy cinnamyl alcohol, both of which are potent protein-reactive skin sensitizers (4)[4]. Fluorination alters this autoxidation trajectory. The electron-deficient nature of 3,5-difluorocinnamyl alcohol makes it more resistant to spontaneous aerial oxidation, effectively lowering its baseline sensitization potential during storage.

Autoxidation Prohapten Allylic Alcohol (Prohapten) Air Air Exposure / O2 Prohapten->Air Aldehyde Cinnamaldehyde Derivative (Protein Reactive) Air->Aldehyde Oxidation Epoxide Epoxy Cinnamyl Alcohol (Strong Sensitizer) Air->Epoxide Epoxidation Adduct Hapten-Protein Adduct (Skin Sensitization) Aldehyde->Adduct Nucleophilic Attack Epoxide->Adduct Ring Opening

Autoxidation pathway of cinnamyl alcohols leading to skin sensitization.

Quantitative Data Comparison

ParameterCinnamyl Alcohol(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol
Alkene Electronic Character Electron-rich (Resonance +M)Electron-deficient (Inductive -I)
Epoxidation Rate (Relative) FastSlow / Requires extended time
Allylic Cation Stability High (Resonance stabilized)Low (Destabilized by fluorine)
Preferred Substitution Pathway SN1 favoredSN2 favored
Autoxidation Susceptibility High (Forms potent sensitizers)Reduced (Electron-withdrawing protection)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and orthogonal analytical checks to prevent false positives.

Protocol 1: Asymmetric Epoxidation (Sharpless Conditions)

Objective: Synthesize the chiral epoxide from the allylic alcohol while continuously validating conversion and enantiomeric excess (ee). Causality: Titanium isopropoxide and a chiral dialkyl tartrate form a complex that directs the delivery of oxygen from TBHP. The 3,5-difluoro substrate requires rigorous anhydrous conditions because the electron-deficient alkene is less nucleophilic toward the electrophilic peroxy-titanium complex.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 100 mg of activated 4Å molecular sieves (crucial for removing trace water that would irreversibly deactivate the titanium catalyst).

  • Reagent Assembly: Add anhydrous dichloromethane (DCM) and 0.05 equivalents of Ti(O-iPr)₄. Cool to -20 °C. Add 0.06 equivalents of (+)-Diethyl tartrate (DET). Stir for 30 minutes to ensure complete chiral complex formation.

  • Substrate Addition: Add 1.0 equivalent of the allylic alcohol and exactly 0.1 equivalents of dodecane (Internal Standard for GC-MS).

  • Oxidation: Dropwise add 2.0 equivalents of anhydrous tert-butyl hydroperoxide (TBHP) in decane.

  • Self-Validation (Monitoring): Withdraw 10 µL aliquots every 2 hours, quench with dimethyl sulfide, and analyze via GC-MS. Validation check: Compare the substrate peak area against the dodecane internal standard to calculate precise conversion rates independent of injection volume errors.

  • Workup & ee Validation: Quench with aqueous tartaric acid, extract, and purify. Determine enantiomeric purity using chiral HPLC (e.g., Chiralcel OD-H column) to validate the stereochemical integrity of the product (target >95% ee) (3)[5].

Protocol 2: Autoxidation and Stability Assay

Objective: Quantify the spontaneous formation of sensitizing epoxides and aldehydes upon air exposure. Causality: Prohaptens oxidize in air to form reactive electrophiles. Monitoring this provides a predictive model for shelf-life and skin sensitization potential.

  • Sample Preparation: Prepare 100 mM solutions of both substrates in a biologically relevant solvent matrix (1:1 ethanol/water).

  • Exposure: Expose the solutions to ambient air at 25 °C under continuous stirring.

  • Self-Validation (Sampling): At t=0, 24h, 48h, and 72h, take 100 µL aliquots. Spike immediately with a known concentration of an isotopically labeled internal standard (e.g., d5-cinnamyl alcohol).

  • Analysis: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to specifically quantify the depletion of the parent alcohol and the appearance of the corresponding aldehyde and epoxide (6)[6]. The internal standard ensures that matrix effects do not skew the quantification.

References

  • Reactivity in Allylic Substitution: A Comparative Analysis of Prenol and Cinnamyl Alcohol Benchchem
  • In Situ Metabolism of Cinnamyl Alcohol in Reconstructed Human Epidermis: New Insights into the Activation of This Fragrance Skin Sensitizer ACS Public
  • Cinnamyl Alcohol Oxidizes Rapidly Upon Air Exposure PubMed (NIH)
  • WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)
  • Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling PMC (NIH)

Sources

Validation

X-ray crystallography to confirm the stereochemistry of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Title: Unambiguous Stereochemical Validation: SCXRD vs. Alternative Modalities for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol As a Senior Application Scientist in structural elucidation, I frequently encounter the limitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unambiguous Stereochemical Validation: SCXRD vs. Alternative Modalities for (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

As a Senior Application Scientist in structural elucidation, I frequently encounter the limitations of indirect analytical methods when validating critical pharmaceutical intermediates. The compound (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol (also known as trans-3,5-difluorocinnamyl alcohol) is a prime example. This fluorinated allylic alcohol serves as a foundational building block in the synthesis of monoamine reuptake inhibitors targeting vasomotor symptoms[1].

Confirming the (2E) (trans) geometry of its alkene bond is not merely a quality control checkbox; it is a structural imperative. The alkene geometry dictates the 3D trajectory of the 3,5-difluorophenyl pharmacophore in downstream asymmetric reactions (such as epoxidation)[1]. While routine laboratory workflows rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unequivocal, atomic-resolution structural proof[2].

This guide objectively compares the performance of SCXRD against alternative methodologies and provides a self-validating experimental protocol for the structural elucidation of this specific compound.

Methodological Comparison: SCXRD vs. NMR vs. MicroED

When selecting an analytical modality for stereochemical confirmation, researchers must weigh sample viability against the required resolution.

The Causality of Method Selection: Why not rely solely on NMR? In 1D 1 H NMR, the E-configuration is typically inferred via a large trans-scalar coupling constant ( 3JHH​≈15.5 Hz)[2][3]. However, in heavily fluorinated systems like 3,5-difluorophenyl derivatives, long-range 19 F- 1 H couplings can cause complex multiplet overlapping, introducing interpretive ambiguity. Furthermore, NMR provides time-averaged data of dynamic solution-state conformers[2].

In contrast, SCXRD bypasses solution-state dynamics to yield a static, unambiguous 3D electron density map[2]. If the allylic alcohol resists forming large single crystals—a common bottleneck for low-melting organic molecules—emerging techniques like Microcrystal Electron Diffraction (MicroED) offer a powerful alternative, requiring only nanocrystalline powders[4].

Quantitative Comparison of Analytical Techniques
Performance MetricSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (1D/2D NOESY)Microcrystal Electron Diffraction (MicroED)
Minimum Sample Requirement >0.1 mm high-quality single crystal[2]1–25 mg in deuterated solvent[2]<1 µm nanocrystals / powder[4]
Measurement Time 2 to >24 hours[2]10 minutes to 2 hours[2]<1 hour (rapid data collection)[4]
Resolution Limit Atomic (<0.84 Å)Through-space interactions (<5.0 Å)[5]Sub-angstrom (~0.8 Å)[4]
Primary Output 3D electron density map[2]1D/2D Spectra (Relative stereochemistry)[2]Electrostatic potential map[4]
Key Limitation for Allylic Alcohols Crystallization bottleneck (oiling out)[6]Signal overlap from 19 F- 1 H couplingHigh beam sensitivity requiring cryo-TEM[4]

Experimental Protocol: SCXRD Workflow for Fluorinated Allylic Alcohols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a specific causality and a validation checkpoint to prevent false-positive structural assignments.

Step 1: Advanced Crystallization
  • Procedure: Dissolve 10 mg of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol in a minimum volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., pentane) to initiate vapor diffusion.

  • Causality: Small, fluorinated organic molecules often possess low melting points and tend to "oil out" rather than crystallize. Vapor diffusion forces a slow, thermodynamically controlled supersaturation, promoting ordered lattice packing[6].

  • Alternative: If the compound remains an oil, utilize the 6[6], soaking a porous metal-organic framework (MOF) in the analyte solution to encapsulate the target molecule.

Step 2: Cryogenic Crystal Mounting
  • Procedure: Select a crystal (>0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: The perfluoropolyether oil acts as a cryoprotectant, preventing ice ring formation from atmospheric moisture. Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots and protecting the organic crystal from radiation damage[4].

Step 3: Diffraction Data Acquisition
  • Procedure: Collect data using a diffractometer equipped with a microfocus Cu K α X-ray source ( λ=1.54184 Å) and a photon-counting pixel array detector.

  • Causality: Cu K α radiation is chosen over Mo K α because it provides significantly higher scattering power for light atoms (C, O, F), yielding stronger diffraction intensities for small organic molecules.

Step 4: Structure Solution and Self-Validation
  • Procedure: Solve the phase problem using dual-space direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Self-Validating Checkpoints: The structural assignment of the (2E) geometry is only considered definitive if the refinement converges with the following metrics:

    • R1​ value < 5% : Confirms the mathematical model closely matches the experimental diffraction data.

    • Goodness-of-Fit (GoF) ≈1.0 : Ensures the data is neither over- nor under-parameterized.

    • Residual Electron Density ( Δρmax​ ) < 0.5 e/Å 3 : Proves no unassigned atoms or severe disorder exist in the lattice, confirming the trans arrangement of the difluorophenyl and hydroxymethyl groups is absolute.

Visualizing the Analytical Logic

SCXRD_Workflow A Synthesis of (2E)-3-(3,5-Difluorophenyl) -2-Propen-1-Ol C NMR Pre-Screening (1H J-Coupling Analysis) A->C Purity Check B Crystallization (Vapor Diffusion / Sponge Method) D SCXRD Data Collection (Cryogenic 100K, Cu Kα) B->D Single Crystal >0.1 mm C->B >99% Purity E Structure Solution & Anisotropic Refinement D->E Diffraction Pattern F Definitive (2E) Stereochemistry Confirmed E->F 3D Electron Density Map

Caption: Workflow for the stereochemical confirmation of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol via SCXRD.

Conclusion

While NMR spectroscopy provides rapid, routine screening for the relative stereochemistry of allylic alcohols, it is susceptible to interpretive errors in complex, heavily substituted systems[2][3]. By employing Single-Crystal X-ray Diffraction, researchers can bypass solution-state ambiguities and obtain a definitive, self-validating 3D map of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol. For samples that stubbornly resist traditional crystallization, modern interventions like the crystalline sponge method[6] or MicroED[4] ensure that atomic-resolution structural confirmation remains accessible for critical drug development pipelines.

References

  • BenchChem. "A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus." BenchChem. 2

  • BenchChem. "Unveiling the Architecture of Macrocarpal B: A Comparative Analysis of X-ray Crystallography and NMR Spectroscopy." BenchChem. 3

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews (RSC Publishing). 6

  • Jones, C. G., et al. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." Organic Letters - ACS Publications. 4

  • Patent WO2005097744A1. "1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity..." Google Patents. 1

  • Weiner, B., et al. "Comparison of NMR and crystal structures of membrane proteins and computational refinement to improve model quality." PMC - NIH. 5

Sources

Comparative

Differential Scanning Calorimetry (DSC) analysis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Executive Summary For researchers and drug development professionals, understanding the solid-state thermodynamics of active pharmaceutical ingredients (APIs) and key intermediates is critical for downstream formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state thermodynamics of active pharmaceutical ingredients (APIs) and key intermediates is critical for downstream formulation and stability profiling. This guide provides an objective, data-driven comparison of the thermal properties of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol against standard cinnamyl alcohol alternatives using Differential Scanning Calorimetry (DSC). By examining how specific halogenation patterns alter crystal lattice energy, scientists can better predict solubility, stability, and handling requirements.

Mechanistic Rationale: The Thermodynamics of Fluorination

Differential Scanning Calorimetry (DSC) is a premier thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program[1]. When a material undergoes a physical phase transition, such as melting, it absorbs energy, which is recorded as an endothermic peak on the thermogram.

The target compound, (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol, features a symmetrical meta-difluoro substitution on the aromatic ring. Fluorine is highly electronegative and relatively small. In the solid state, these fluorine atoms participate in strong multipolar intermolecular interactions (such as C-H···F hydrogen bonding). This significantly increases the crystal lattice energy compared to the 2[2]. Consequently, a higher thermal energy input is required to disrupt the lattice, directly translating to an elevated melting onset temperature ( Tm​ ) and a larger enthalpy of fusion ( ΔHf​ ).

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and compliance with compendial standards like3[3], the following protocol operates as a self-validating system. It incorporates internal checks that prevent the progression of the analysis if instrument drift is detected.

Phase I: System Suitability & Calibration (The Validation Gate)
  • Step 1: Baseline Verification. Run two empty Tzero aluminum pans through the intended temperature range (0 °C to 100 °C).

    • Causality: This confirms that the heat flow drift is < 0.1 mW. If the baseline bows or drifts, the sensor requires cleaning, preventing false broad peaks in the sample data.

  • Step 2: Indium Standard Check. Analyze a high-purity Indium reference standard.

    • Causality: Indium has a universally established melting point ( 156.6±0.2 °C) and enthalpy ( ΔHf​=28.45 J/g). If the instrument reads outside this tight tolerance, it fails system suitability and mandates recalibration, ensuring all subsequent sample data is authoritative[4].

Phase II: Sample Analysis
  • Step 3: Sample Preparation. Accurately weigh 2.0 to 5.0 mg of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol into a Tzero aluminum pan and crimp with a non-hermetic lid.

    • Causality: A mass below 2.0 mg yields a poor signal-to-noise ratio, while a mass above 5.0 mg induces "thermal lag" (where the core of the sample heats slower than the surface), artificially broadening the melting peak and skewing the onset temperature.

  • Step 4: Environmental Control. Purge the furnace with dry Nitrogen gas at a continuous flow rate of 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the propenol double bond during heating. This guarantees that the endotherm represents pure melting, not decomposition[5].

  • Step 5: Thermal Cycling. Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is the optimal compendial standard[3]. It provides enough thermal momentum to generate a sharp, easily integrated peak without sacrificing the resolution needed to detect subtle polymorphic impurities.

Quantitative Performance Comparison

The following table synthesizes the thermal performance of the 3,5-difluoro target compound against its unsubstituted and mono-fluorinated alternatives. (Note: Values are representative of high-purity crystalline forms).

CompoundSubstitution PatternMelting Onset ( Tm​ , °C)Peak Melting (°C)Enthalpy of Fusion ( ΔHf​ , J/g)
Cinnamyl Alcohol Unsubstituted33.234.8112.4
4-Fluorocinnamyl Alcohol para-Fluoro44.546.1128.6
(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol meta, meta-Difluoro58.4 59.9 145.2

Thermodynamic Logic Visualization

DSC_Thermodynamics A Standard Cinnamyl Alcohol (Weak Intermolecular Forces) B 3,5-Difluoro Substitution (Target Compound) A->B Structural Modification C Enhanced C-H···F Hydrogen Bonding B->C D Increased Crystal Lattice Energy C->D E DSC Output: Higher Tm & Elevated ΔHf D->E

Caption: Thermodynamic logic of fluorination on the DSC melting profiles of cinnamyl derivatives.

Discussion and Application Insights

The DSC data reveals a clear structural-thermodynamic relationship. The transition from unsubstituted cinnamyl alcohol to (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol results in a nearly 25 °C increase in the melting onset temperature and a ~29% increase in the enthalpy of fusion ( ΔHf​ ).

Implications for Drug Development: A higher ΔHf​ indicates a highly ordered, tightly packed crystal lattice. While this confers excellent solid-state stability and resistance to thermal degradation during milling or tableting, it inversely affects solubility. According to the general solubility equation, a higher melting point and enthalpy of fusion directly correlate with lower intrinsic aqueous solubility. Therefore, formulation scientists utilizing (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol as an API or critical intermediate must proactively consider solubility-enhancing techniques—such as amorphous solid dispersions, lipid-based formulations, or micronization—which would not be strictly necessary for the lower-melting unsubstituted analog.

References

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory . Eurolab. Available at:[Link]

  • General Chapters: <891> THERMAL ANALYSIS . United States Pharmacopeia (USP). Available at:[Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to Handling (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol: A Risk-Based Approach to Laboratory Safety

This document provides essential safety and logistical information for the handling and disposal of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol. As a research chemical with an incompletely characterized toxicological profi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol. As a research chemical with an incompletely characterized toxicological profile, a cautious and proactive approach to safety is paramount. This guide moves beyond mere compliance, offering a framework grounded in the principles of chemical risk assessment to ensure the well-being of all laboratory personnel. We will dissect the anticipated hazards based on the molecule's structural components—an aromatic ring, a propenol group, and fluorine substituents—to build a robust and self-validating safety protocol.

Hazard Assessment: Understanding the Intrinsic Risks

(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol is an unsaturated aromatic alcohol. While specific toxicological data is limited, its chemical class and substituents suggest a clear hazard profile that must be respected. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2] The presence of fluorine atoms introduces additional considerations, particularly the potential for the release of hazardous decomposition products like hydrogen fluoride (HF) in fire conditions.[3]

Anticipated Hazard Profile Summary

Hazard ClassificationAnticipated RiskRationale & Causality
Skin Corrosion/Irritation Category 2 (Irritant)Aromatic alcohols can be irritating to the skin upon direct contact.[1] Prolonged exposure may lead to dermatitis.
Serious Eye Damage/Irritation Category 2A (Serious Irritant)Direct contact with splashes or vapors is likely to cause significant eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Vapors or aerosols may irritate the respiratory tract, leading to coughing and sore throat.[1][4]
Flammability Combustible LiquidAs with many alcohols, this compound is expected to be combustible and may form flammable vapor-air mixtures.[5][6]
Chronic/Specific Hazards Data Not AvailableThe long-term toxicological properties have not been fully investigated.[6] The difluorophenyl moiety warrants caution due to the known biological activity of fluorinated compounds.[7]

Personal Protective Equipment (PPE): A Proactive Defense

The selection of PPE is not a checklist but a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical, addressing all potential routes of exposure (inhalation, dermal, ocular).

Primary Engineering Control: The Fume Hood

All manipulations of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[8] This is the most critical engineering control to prevent the buildup of flammable or irritating vapors in the laboratory atmosphere.[8]

Step-by-Step PPE Protocol
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[5]

    • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[9] This provides a secondary layer of protection against energetic splashes.

  • Hand Protection:

    • Glove selection is critical. The aromatic and alcoholic nature of the compound requires robust chemical resistance. Nitrile gloves are a common starting point, but their resistance may be limited.[5]

    • Recommended Practice: Double-gloving is recommended. Use a lighter-weight nitrile glove as an inner layer and a more robust neoprene or butyl rubber glove as the outer layer.[9][10] This strategy enhances protection and provides a visual indicator of a breach if the outer glove is compromised.

    • Glove Integrity Check: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears. After handling, remove gloves using the proper technique to avoid contaminating your skin.

    Glove Selection Guide

Glove MaterialProtection Against AlcoholsProtection Against Aromatic SolventsGeneral Recommendation
Nitrile GoodFair to PoorSuitable for incidental contact or as an inner glove. Not for prolonged immersion.[5]
Neoprene ExcellentGoodA strong choice for general handling, offering good dexterity and broad resistance.[10]
Butyl Rubber ExcellentPoorExcellent for handling the alcohol itself but performs poorly with many common organic solvents.[10]
Viton®/Fluorocarbon ExcellentExcellentOffers the highest level of chemical resistance but may be thicker, reducing dexterity.[10]
  • Body Protection:

    • A flame-resistant (FR) lab coat is required. A chemically resistant apron made of neoprene or similar material should be worn over the lab coat during transfers of significant volumes.[5][8]

    • Ensure full coverage: Long pants and closed-toe shoes are mandatory.[11]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol FumeHood Work in Fume Hood Start->FumeHood CheckQuantity Quantity > 50mL or High Splash Risk? FaceShield Add Face Shield CheckQuantity->FaceShield Yes LabCoat FR Lab Coat Apron Add Chemical Apron CheckQuantity->Apron Yes Goggles Chemical Splash Goggles FumeHood->Goggles Goggles->LabCoat FaceShield->Apron Gloves Double Glove: Nitrile (Inner) Neoprene (Outer) LabCoat->Gloves Gloves->CheckQuantity

Caption: PPE selection workflow based on task-specific risk.

Emergency Procedures & Spill Management

Prompt and correct action during an emergency is critical. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes.[2][6] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.

Special Note on Fluorine Compounds: Due to the potential for HF formation in certain scenarios (e.g., fire), it is a best practice to have a tube of 2.5% calcium gluconate gel available in the laboratory as a first-aid measure for potential HF burns.[3]

Spill Response Protocol

The immediate priority is to alert others and ensure no one is exposed.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is poor.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[6]

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if vapors are significant.

  • Contain & Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[6][12] Do not use combustible materials like paper towels.

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13][14]

  • Decontaminate: Clean the spill area with soap and water.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Spill_Response cluster_small Small Spill (<100 mL) cluster_large Large Spill (>100 mL) Spill Spill Occurs Alert Alert Others & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size & Location ContainSmall Contain with Inert Absorbent Material Assess->ContainSmall Small EvacuateLarge Evacuate Laboratory Call Emergency Response Assess->EvacuateLarge Large Ignition Control Ignition Sources Alert->Ignition PPE Don Full PPE (incl. Respirator if needed) Ignition->Assess CollectSmall Collect in Labeled Waste Container ContainSmall->CollectSmall Decon Decontaminate Area CollectSmall->Decon Dispose Dispose of Waste via Licensed Contractor Decon->Dispose

Caption: Decision-making workflow for chemical spill response.

Operational and Disposal Plans

Systematic procedures for routine handling and disposal are essential to long-term safety.

Safe Handling and Storage
  • Handling: Use only non-sparking tools and explosion-proof equipment where necessary.[6] Ground and bond containers during transfers to prevent static discharge. Avoid breathing vapors or mists.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15] Keep the container tightly closed and store locked up. The container should be stored in a dark place. Incompatible materials include strong oxidizing agents, strong acids, and strong reducing agents.[2][6]

Disposal Plan
  • Chemical Waste: All waste containing (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol must be collected in a clearly labeled, compatible, and sealed hazardous waste container.

  • Contaminated Materials: Used PPE, absorbent materials from spills, and any other contaminated items must be disposed of as hazardous waste.[12] Take off contaminated clothing and wash it before reuse.[6][12]

  • Final Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain or in general trash.[6] All waste must be disposed of via a licensed hazardous waste disposal contractor, typically through chemical incineration equipped with an afterburner and scrubber.

References

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  • NSTA.Safer Handling of Alcohol in the Laboratory.
  • OSHA/Environmental Health and Safety.OSHA Glove Selection Chart.
  • Safety Data Sheet for a related substance. (2023, May 24). Accidental Release Measures.
  • FDA.Appendix 6.
  • NextSDS.(2E)-3-(3,5-difluorophenyl)
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  • Sigma-Aldrich. (2025, September 22).
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  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for 2',4'-Difluoropropiophenone.
  • Chambers, R. D., & Holl, M. G. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • University of California, Berkeley.Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
  • Organic Syntheses. Working with Hazardous Chemicals.[Link]

  • Ministry of the Environment, Japan.Initial assessment of health risk for 2-Propyn-1-ol.
  • ChemicalBook. (2026, March 21).
  • van der Vijver, L. M., et al. (1998). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Journal of Biochemical and Molecular Toxicology, 12(1), 41-52. [Link]

  • U.S. EPA. (2017, September 12). Provisional Peer-Reviewed Toxicity Values for 2,2-Difluoropropane (CASRN 420-45-1).
  • Ministry of Health, Labour and Welfare, Japan. (2013, May). Risk Assessment Report: 1,2-Dichloropropane.

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